Pinostilbenoside
Description
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISUZGWBIPYEJ-DXKBKAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151908 | |
| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58762-96-2 | |
| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58762-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pinostilbenoside: A Comprehensive Technical Guide to Natural Sources and Plant-Based Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of pinostilbenoside, a stilbenoid of significant interest for its potential pharmacological activities. The document details its natural sources, quantitative distribution in various plant species, and a thorough examination of the methodologies for its extraction and purification. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.
Natural Sources of this compound
This compound is a naturally occurring stilbene glycoside found predominantly within the plant kingdom. Stilbenes, as a class of compounds, are secondary metabolites that play a role in plant defense mechanisms. The primary plant families known to contain this compound and other stilbenoids are the Pinaceae and Gnetaceae families.
Extensive research has identified several species within the Pinus (pine) genus as rich sources of this compound. Notably, it has been isolated from the bark of several pine species, which is often considered a byproduct of the forestry industry, making it an attractive and sustainable source. Species that have been scientifically verified to contain this compound include:
-
Pinus cembra (Swiss stone pine): The bark of this species has been a subject of phytochemical investigation, leading to the successful isolation of this compound.[1][2]
-
Pinus sibirica (Siberian pine): Similar to other pines, the bark of this species is a known source of various stilbenes, including this compound.
-
Pinus koraiensis (Korean pine): This species has been analyzed for its stilbene content, with this compound being one of the identified compounds.[3]
Beyond the Pinaceae family, this compound has also been reported in species from the Gnetum genus, expanding the potential botanical sources for this compound.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. Environmental factors and the time of harvest can also influence the yield. The following table summarizes the available quantitative data for this compound in various plant sources.
| Plant Species | Plant Part | This compound Content (mg/g of Dry Weight) | Reference |
| Pinus koraiensis | Bark (Winter) | 28.4 | [3] |
| Pinus koraiensis | Bark (Spring) | Not explicitly quantified, but total stilbenes lower than winter | [3] |
| Pinus koraiensis | Bark (Summer) | Not explicitly quantified, but total stilbenes lower than winter | [3] |
| Pinus koraiensis | Bark (Autumn) | Not explicitly quantified, but total stilbenes lower than winter | [3] |
| Pinus koraiensis | Young Branches (Winter) | 3.2 | [3] |
| Pinus koraiensis | Wood (Winter) | Not explicitly quantified, but a major stilbene present | [3] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from plant matrices involves a multi-step process that typically includes extraction, fractionation, and final purification using various chromatographic techniques. The following sections detail the methodologies that have been successfully employed.
General Workflow for this compound Isolation
The overall process for isolating this compound can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.
Detailed Experimental Methodologies
A. Extraction of this compound from Pinus cembra Bark
This protocol is adapted from a study that successfully isolated this compound from Pinus cembra bark.[1]
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Plant Material Preparation: Dried bark of Pinus cembra (150 g) is powdered to a fine consistency to increase the surface area for extraction.
-
Extraction: The powdered bark is extracted with 1.5 L of 80% aqueous methanol. The mixture is stirred using a magnetic stirrer at 500 rpm for 1 hour. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and the methanol is removed under reduced pressure using a rotary evaporator to yield a concentrated aqueous extract.
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Lyophilization: The concentrated aqueous extract is then freeze-dried to obtain a crude powder.
-
Fractionation: A portion of the crude extract is subjected to further separation. The extract is dissolved in water and partitioned successively with diethyl ether and ethyl acetate. The ethyl acetate fraction, which is enriched with stilbenes, is collected and concentrated.
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel is a commonly used stationary phase. Other options include Sephadex LH-20 or reversed-phase C18 silica gel.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of this compound (as determined by thin-layer chromatography or analytical HPLC) are pooled and subjected to preparative HPLC for final purification.
-
Column: A reversed-phase C18 column is suitable for this purpose.
-
Mobile Phase: A gradient of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile is used.
-
-
Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
B. General Considerations for Isolation
-
Solvent Selection: The choice of solvent for the initial extraction is crucial. Alcohols, such as methanol and ethanol, often mixed with water, are effective for extracting polar glycosides like this compound.
-
Chromatographic Techniques: A combination of different chromatographic methods is often necessary to achieve high purity. Normal-phase chromatography on silica gel separates compounds based on polarity. Reversed-phase chromatography separates based on hydrophobicity. Size-exclusion chromatography (e.g., with Sephadex LH-20) separates molecules based on their size.
-
Monitoring the Separation: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to identify fractions containing the target compound. Analytical HPLC provides more detailed information on the purity of the fractions.
Signaling Pathways and Logical Relationships
While this document focuses on the natural sources and isolation of this compound, it is important to note that its biological activities are the driving force behind the interest in this compound. Stilbenes, in general, are known to interact with various cellular signaling pathways. Further research into the specific mechanisms of action of this compound is ongoing. The isolation and purification of this compound are the critical first steps that enable such in-depth biological investigations.
The logical relationship in the discovery and development process of a natural product like this compound can be illustrated as follows:
This guide provides a solid foundation for the initial and crucial stages of this pathway, empowering researchers to efficiently obtain pure this compound for further investigation into its therapeutic potential.
References
The Biosynthesis of Pinostilbenoside in Pinus Species: A Technical Guide for Researchers
Abstract
Pinostilbenoside, a glycosylated and methylated stilbenoid found in various Pinus species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and for breeding pine varieties with enhanced disease resistance and wood durability. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, compiling current knowledge on the enzymatic steps, key genes, and regulatory aspects. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathway and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Stilbenoids are a class of phenolic compounds that play a vital role in the defense mechanisms of plants, particularly in the Pinaceae family. This compound, a derivative of pinosylvin, is characterized by the addition of a methyl and a glucose moiety. Its biosynthesis follows the general phenylpropanoid pathway, diverging at the formation of the stilbene backbone and undergoing subsequent modifications. This guide will detail the known and putative steps in the biosynthesis of this compound in Pinus species, with a focus on the key enzymes and their genetic underpinnings.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through stilbenoid-specific branches. The pathway can be broadly divided into three stages: 1) formation of the stilbene core, 2) methylation, and 3) glycosylation.
Stage 1: Formation of the Pinosylvin Core
The initial steps of the pathway are shared with the biosynthesis of other phenylpropanoids, such as flavonoids and lignins.
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Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .
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Activation of Cinnamic Acid: Cinnamic acid is then activated to its CoA-thioester, cinnamoyl-CoA. This activation is catalyzed by 4-coumarate-CoA ligase (4CL) .
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Formation of Pinosylvin: The key step in the formation of the stilbene backbone is the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by stilbene synthase (STS) , specifically pinosylvin synthase in the context of pinosylvin-producing pines.[1]
Stage 2: Methylation of Pinosylvin
Following the formation of the pinosylvin core, a methyl group is added.
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Pinosylvin to Pinosylvin Monomethyl Ether: The enzyme pinosylvin O-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of pinosylvin, resulting in the formation of pinosylvin monomethyl ether.[2][3] Research on Pinus sylvestris has identified a specific O-methyltransferase, PMT2 , which is highly specific for stilbene substrates.[2][3]
Stage 3: Glycosylation of Pinosylvin Monomethyl Ether
The final step in the biosynthesis of this compound is the attachment of a glucose molecule.
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Pinosylvin Monomethyl Ether to this compound: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the remaining free hydroxyl group of pinosylvin monomethyl ether. While the specific UGT responsible for this step in Pinus species has not yet been definitively characterized, it is a critical area of ongoing research.
The following diagram illustrates the biosynthetic pathway of this compound.
References
Pinostilbenoside mechanism of action in cancer cells
An In-Depth Technical Guide on the Core Mechanism of Action of Pinostilbenoside and Related Stilbenoids in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stilbenoids, a class of natural phenolic compounds, have garnered significant attention for their potential therapeutic applications, particularly in oncology. Among these, this compound, a glycoside of pinostilbene found in species such as Pinus cembra, is an emerging compound of interest. While direct research on this compound is nascent, studies on its aglycone, pinostilbene, and structurally similar stilbenoids like pterostilbene and pinosylvin, provide a foundational understanding of its probable anticancer mechanisms. This technical guide synthesizes the current knowledge on how these compounds exert their effects on cancer cells, focusing on the induction of apoptosis, cell cycle arrest, inhibition of metastasis, and modulation of critical signaling pathways. This document serves as a resource for researchers aiming to explore the therapeutic potential of this compound and related molecules.
Introduction to this compound
This compound is a naturally occurring stilbene glycoside isolated from the bark of Pinus cembra L.[1]. It belongs to the stilbenoid family, which includes well-studied compounds like resveratrol and pterostilbene. Structurally, it is a glucoside of pinostilbene (3,5-dihydroxy-4'-methoxy-trans-stilbene). The biological activity of many glycosides is often attributed to their aglycone form (the non-sugar component), which is released upon metabolism. Therefore, understanding the mechanisms of related, more extensively studied stilbenoids such as pterostilbene and pinosylvin is crucial for predicting the anticancer potential of this compound. These compounds are known to possess anti-inflammatory, antioxidant, and potent anticancer properties, making them promising candidates for further investigation in cancer therapy[1][2].
Core Anticancer Mechanisms
The anticancer activity of this compound and related stilbenoids is multifaceted, involving the modulation of numerous cellular processes that are critical for cancer cell survival, proliferation, and dissemination.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which these stilbenoids eliminate cancer cells. They trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
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Intrinsic Pathway: This pathway is initiated by mitochondrial stimuli such as oxidative stress[3]. Stilbenoids like pterostilbene have been shown to induce the generation of Reactive Oxygen Species (ROS) in cancer cells[3]. This leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then forms an "apoptosome" with Apaf-1 and procaspase-9, leading to the activation of a caspase cascade[3][4]. Key effector caspases, such as caspase-3, are activated, which then cleave cellular substrates like poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death[5][6]. The process also involves the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1[4][7].
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Extrinsic Pathway: This pathway is triggered by the binding of ligands to cell surface death receptors, such as Fas. Pterostilbene has been shown to induce apoptosis via the Fas/FasL pathway, leading to the activation of initiator caspase-8, which in turn activates the downstream executioner caspases[3][5].
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. This compound-related compounds can halt this progression at various checkpoints.
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G1 Phase Arrest: Pterostilbene has been observed to block cell cycle progression at the G1 phase in human gastric carcinoma cells[5]. This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors such as p21, p27, and p16, and the tumor suppressor protein p53[5][8]. These inhibitors bind to and inactivate CDK-cyclin complexes (e.g., Cdk2, Cdk4, Cdk6, Cyclin A, Cyclin E), preventing the phosphorylation of the retinoblastoma (Rb) protein and thus blocking the transition from G1 to S phase[5].
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S and G2/M Phase Arrest: At different concentrations and in various cell lines, stilbenoids can also induce S-phase or G2/M phase arrest[6][8]. For instance, pterostilbene treatment markedly induced S-phase cell cycle arrest in T-cell leukemia/lymphoma cells[6]. This is often accompanied by the downregulation of key proteins for that phase, such as cdc25A, cyclin A2, and CDK2[6].
Inhibition of Metastasis
Metastasis is the primary cause of cancer-related mortality. Stilbenoids have demonstrated the ability to interfere with this multi-step process.
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Inhibition of Invasion and Migration: Pinosylvin has been shown to suppress the invasion and migration of oral cancer cells[1]. This is often achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion[9].
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Reversal of Epithelial-Mesenchymal Transition (EMT): A derivative of pterostilbene, Pterostilbene-isothiocyanate (PTER-ITC), has been found to revert EMT, a process where cancer cells gain migratory and invasive properties. PTER-ITC achieves this by blocking the activation of NF-κB, which leads to the transcriptional repression of its target genes, Snail1 and Twist, key regulators of EMT[10].
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Targeting Metastasis-Associated Proteins: Pterostilbene can inhibit tumor growth and metastasis by targeting metastasis-associated protein 1 (MTA1), a component of the nucleosome remodeling and deacetylation (NuRD) co-repressor complex[11][12][13]. Inhibition of MTA1 leads to increased p53 acetylation, a higher apoptotic index, and reduced angiogenesis[11][13].
Modulation of Key Signaling Pathways
The anticancer effects of these stilbenoids are underpinned by their ability to modulate complex intracellular signaling networks that are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is common in many cancers[14][15][16]. Pinosylvin and other related compounds inhibit this pathway, leading to reduced cancer cell proliferation and survival[2][9]. Pinocembrin, a structurally similar flavonoid, has been shown to suppress the PI3K/Akt pathway in breast cancer cells[17]. Inhibition of this pathway prevents the phosphorylation and activation of Akt, which in turn affects its downstream targets, including mTOR and NF-κB, thereby promoting apoptosis and inhibiting cell growth[7][17].
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK pathway, are crucial for transducing extracellular signals to regulate cellular processes like proliferation, differentiation, and apoptosis[18][19]. Dysregulation of this pathway is a hallmark of many cancers[18]. Pinosylvin has been shown to suppress the invasion and migration of oral cancer cells by inhibiting the phosphorylation of ERK1/2[1]. Similarly, pterostilbene inhibits the ERK1/2 pathway in T-cell leukemia/lymphoma cells[6]. By inhibiting key kinases in this cascade (e.g., RAF, MEK, ERK), these compounds can block the signaling that drives cancer cell proliferation and survival[2][9].
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation, immunity, and cell survival[20]. Its constitutive activation is a feature of many cancers, where it promotes cell proliferation, suppresses apoptosis, and facilitates metastasis[21][22][23]. Pterostilbene has been shown to inhibit the NF-κB pathway in ovarian cancer cells[4]. PTER-ITC, a pterostilbene derivative, blocks NF-κB activation by preventing the formation of the IKK complex, which is essential for the degradation of the NF-κB inhibitor, IκB[10]. This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its pro-survival and pro-metastatic target genes[10].
Quantitative Data Summary
The following tables summarize quantitative data from studies on pterostilbene and related compounds, demonstrating their potent anticancer effects across various cancer cell lines.
Table 1: Cytotoxicity (IC50 Values) of Stilbenoids in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value | Citation |
| Pterostilbene | Jurkat (T-cell leukemia) | MTT | ~40 µM (48h) | [6] |
| Pterostilbene | Hut-78 (T-cell lymphoma) | MTT | ~45 µM (48h) | [6] |
| BCS | A549 (Human lung cancer) | MTT | 0.03 µM | [24] |
| trans-isomer of BCS | A549 (Human lung cancer) | MTT | 6.36 µM | [24] |
| Resveratrol | A549 (Human lung cancer) | MTT | 33.0 µM | [24] |
| *BCS: 3,4,5-trimethoxy-4'-bromo-cis-stilbene, a synthetic stilbenoid analog. |
Table 2: Effect of Pterostilbene on Cell Cycle Distribution in Jurkat Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| Control | 45.1 ± 2.3 | 39.5 ± 1.8 | 15.4 ± 0.9 | [6] |
| Pterostilbene (40 µM) | 30.2 ± 1.5 | 55.8 ± 2.1 | 14.0 ± 1.2 | [6] |
| Pterostilbene (80 µM) | 25.6 ± 1.7 | 62.3 ± 2.5 | 12.1 ± 1.1 | [6] |
| (Data presented as mean ± SD, adapted from graphical representation in source) |
Table 3: Effect of Pterostilbene on Apoptosis in T-Cell Leukemia/Lymphoma Cells (48h)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Citation |
| Jurkat | Control | < 5% | [6] |
| Jurkat | Pterostilbene (40 µM) | ~40% | [6] |
| Hut-78 | Control | < 5% | [6] |
| Hut-78 | Pterostilbene (40 µM) | ~35% | [6] |
| (Data estimated from graphical representation in source) |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanisms of action of stilbenoids.
Cell Viability Assay (MTT Assay)
-
Principle: Measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the compound for the desired time.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately using a flow cytometer.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Culture and treat cells with the test compound.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol.
-
Treat cells with RNase A to degrade RNA and prevent its staining.
-
Stain the cells with PI solution.
-
Analyze the DNA content using a flow cytometer.
-
Western Blotting
-
Principle: A technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Akt, ERK, Caspase-3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Conclusion and Future Directions
The available evidence on pinosylvin and pterostilbene strongly suggests that this compound holds significant potential as an anticancer agent. Its probable mechanism of action is comprehensive, involving the induction of apoptosis and cell cycle arrest, the inhibition of metastasis, and the modulation of key oncogenic signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. The superior bioavailability of methylated stilbenoids like pterostilbene compared to resveratrol suggests that this compound may also possess favorable pharmacokinetic properties, a critical aspect for clinical translation[25][26].
Future research should focus on:
-
Direct Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on purified this compound to confirm and quantify its anticancer activities.
-
Pharmacokinetics: Determining the bioavailability and metabolic fate of this compound to understand how it is processed in the body.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.
-
Target Identification: Utilizing advanced molecular techniques to precisely identify the direct binding targets of this compound within cancer cells.
This technical guide provides a foundational framework for researchers and drug development professionals to pursue the investigation of this compound as a novel therapeutic strategy in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic and Nonapoptotic Activities of Pterostilbene against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pterostilbene-isothiocyanate inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pterostilbene acts through metastasis-associated protein 1 to inhibit tumor growth, progression and metastasis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pterostilbene Acts through Metastasis-Associated Protein 1 to Inhibit Tumor Growth, Progression and Metastasis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pterostilbene Acts through Metastasis-Associated Protein 1 to Inhibit Tumor Growth, Progression and Metastasis in Prostate Cancer | PLOS One [journals.plos.org]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pterostilbene simultaneously induces apoptosis, cell cycle arrest and cyto-protective autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Properties and Bioactivity of Pinostilbenoside
Executive Summary: Pinostilbenoside is a stilbene glycoside, a class of natural phenolic compounds recognized for their diverse biological activities. Structurally, it is a glycosylated and monomethylated derivative of resveratrol, features that significantly influence its stability, solubility, and bioavailability. This document provides an in-depth analysis of the pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant activities. While research on the glycoside form is emerging, much of its mechanism is inferred from its well-studied aglycone, pinosylvin (also known as pinostilbene). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction and Structural Significance
This compound is a naturally occurring stilbenoid found in plants such as the bark of Pinus cembra.[1][2] Stilbenes are secondary metabolites known for a wide spectrum of health benefits, including antidiabetic, antimicrobial, antioxidant, antitumor, and neuroprotective properties.[2]
The bioactivity and pharmacokinetic profile of this compound are intrinsically linked to its chemical structure:
-
Glycosylation: The presence of a glucose moiety generally enhances the water solubility and stability of stilbenes, which can positively impact their intestinal absorption and overall bioavailability.[2]
-
Methylation: The methoxy group on the stilbene backbone increases lipophilicity.[1] This modification can improve the molecule's ability to cross cellular membranes, potentially leading to enhanced bioactivity compared to its non-methylated counterparts.[1]
Pharmacological Properties and Bioactivity
Anticancer and Cytotoxic Activity
This compound has demonstrated significant potential as an anticancer agent. Studies have shown its efficacy in reducing cell viability and suppressing the proliferation of various cancer cell lines.[1] Notably, it has shown greater efficacy than its counterpart resveratroloside in reducing the viability of human cervical carcinoma (HeLa) cells and appears to induce cell death through non-apoptotic mechanisms.[1][2] The cytotoxic effects of its aglycone, pinostilbene, have been documented across multiple cancer types, including colon, breast, lung, and prostate cancer.[3][4]
| Compound | Cancer Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |
| Pinostilbene | PC3 | Prostate | 38 | [3] |
| Pinostilbene | PC3M | Prostate (metastatic) | 6.43 | [4] |
| Pinostilbene | DU145 | Prostate | 3.6 | [4] |
| Pinostilbene | LNCaP | Prostate | 22.42 | [4] |
| Pinostilbene | 22Rv1 | Prostate | 26.35 | [4] |
| Pinostilbene | MCF-7 | Breast | 29 | [3] |
| Pinostilbene | A549 | Lung | 42 | [3] |
| Pinostilbene | HepG2 | Liver | 33 | [3] |
| Pinostilbene | HCT116 | Colon | ~22.4 | [5] |
| This compound | HeLa | Cervical | Efficacy in reducing viability noted, specific IC50 not provided. | [1] |
The anticancer mechanisms are believed to involve the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis. The aglycone, pinosylvin, has been shown to block the activation of proteins in the PI3K/Akt/GSK-3β and FAK/c-Src/ERK signaling pathways in colorectal cancer cells.[3]
References
- 1. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary screening of Pinostilbenoside biological activities
An In-Depth Technical Guide to the Preliminary Screening of Pinostilbenoside's Biological Activities
Introduction
This compound, a stilbene glycoside, is a naturally occurring compound found in various plant species, including Pinus cembra L. bark.[1][2] As a glycoside of pinostilbene, it belongs to the stilbenoid family, a class of compounds renowned for its diverse pharmacological effects, with resveratrol being its most famous member. The preliminary screening of this compound and its aglycone, pinostilbene, has revealed a spectrum of biological activities, positioning it as a compound of interest for further therapeutic investigation. This technical guide provides a comprehensive overview of the initial research into its antioxidant, anticancer, neuroprotective, and anti-inflammatory properties, complete with experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. This compound has been evaluated for its antioxidant capacity, primarily through radical scavenging assays.
Data Presentation: Antioxidant Assays
Compared to its aglycone (pinostilbene) and other well-known antioxidants, this compound has demonstrated modest activity in initial in vitro screenings.
| Compound/Extract | Assay | Concentration | Scavenging Effect (%) | Source |
| This compound | DPPH Radical Scavenging | 166.67 µg/mL | 14.67 ± 0.51% | [1] |
| Resveratroloside | DPPH Radical Scavenging | 166.67 µg/mL | 19.88 ± 0.97% | [1] |
| Raw Pinus cembra Bark Extract | DPPH Radical Scavenging | 166.67 µg/mL | 72.32 ± 0.69% | [1] |
| Catechin (Positive Control) | DPPH Radical Scavenging | 166.67 µg/mL | 95.74 ± 0.05% | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for assessing the free radical scavenging ability of a compound.[3]
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a characteristic deep purple color, showing a strong absorption maximum at approximately 517 nm.[4] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's scavenging activity.
Methodology:
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).[3]
-
Sample Preparation: The test compound (this compound) is dissolved in the same solvent to create a stock solution, from which serial dilutions are made to test various concentrations.
-
Reaction: An aliquot of the sample solution (e.g., 100 µL) is mixed with an aliquot of the DPPH solution (e.g., 100 µL) in a 96-well microplate.[5]
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to reach completion.[5]
-
Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Positive Control: A known antioxidant, such as ascorbic acid, catechin, or Trolox, is used as a positive control for comparison.[1]
Visualization: Antioxidant Screening Workflow
Caption: Workflow for DPPH radical scavenging assay.
Anticancer Activity
Preliminary studies have shown that this compound possesses greater efficacy in reducing cell viability and suppressing proliferation in cancer cells compared to its antioxidant activity.[1][2]
Data Presentation: Cytotoxic and Anti-proliferative Effects
This compound has been evaluated against human cervical carcinoma (HeLa) cells.
| Activity Assessed | Cell Line | Concentration | Observation | Source |
| Cell Cycle Arrest | HeLa | 25 µg/mL | Arrest at S phase | [1] |
| Cell Cycle Arrest | HeLa | 50 µg/mL | Arrest at sub-G1 phase | [1] |
| Cell Proliferation | HeLa | 25 µg/mL | Significant reduction in proliferation | [2] |
Note: Pinostilbene, the aglycone of this compound, has shown inhibitory effects on human colon cancer cells.[6]
Experimental Protocol: Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated (e.g., for 4 hours at 37°C) to allow the formazan crystals to form.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualization: Potential Anticancer Signaling Pathway
Stilbenoids often exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. While the specific pathways for this compound are still under investigation, related compounds like pterostilbene and pinosylvin have been shown to target the PI3K/Akt and MAPK/ERK pathways.[7][8][9]
Caption: Potential anticancer signaling pathways modulated by stilbenoids.
Neuroprotective Activity
Pinostilbene, the aglycone of this compound, has demonstrated potent neuroprotective effects against toxin-induced neurotoxicity in cell models, suggesting a promising avenue of research for this compound.[6][10]
Data Presentation: Key Neuroprotective Findings
Studies on pinostilbene in SH-SY5Y human neuroblastoma cells, a model for Parkinson's disease research, have yielded significant results.
| Model System | Toxin | Effect of Pinostilbene | Mechanism | Source |
| SH-SY5Y Cells | 6-OHDA | Dose-dependent reduction in LDH release and caspase-3 activity | Attenuation of JNK and c-Jun phosphorylation | [6][10] |
| SH-SY5Y Cells | Dopamine | Protection against decreased cell viability | Modulation of ERK1/2 pathways | [11] |
| C57BL/6 Mice | Aging | Inhibition of age-related motor function decline | Not fully defined | [11] |
Notably, the uptake of pinostilbene into SH-SY5Y cells was found to be significantly higher than that of resveratrol, which may contribute to its enhanced neuroprotective activity.[6][10]
Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay
Principle: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic and noradrenergic neurons. In vitro, it is used to induce oxidative stress and cell death in neuronal cell lines like SH-SY5Y, mimicking some aspects of Parkinson's disease. The neuroprotective effect of a compound is assessed by its ability to prevent or reduce 6-OHDA-induced cell death.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., pinostilbene) for a specified duration (e.g., 1-2 hours).
-
Toxin Exposure: 6-OHDA is added to the cell culture medium to induce neurotoxicity. The cells are then incubated for an additional period (e.g., 24 hours).
-
Assessment of Cell Death:
-
LDH Assay: The release of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, into the culture medium is measured as an indicator of cytotoxicity.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner enzyme in apoptosis, is measured using a fluorometric or colorimetric substrate.
-
-
Mechanism Analysis (Western Blot): To investigate the underlying signaling pathways, cell lysates are collected. Proteins of interest (e.g., phosphorylated JNK, c-Jun, ERK1/2) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
Visualization: Neuroprotective Signaling Pathway
Pinostilbene's neuroprotective effects are linked to the inhibition of stress-activated protein kinase pathways.
Caption: Pinostilbene inhibits the JNK/c-Jun neurotoxic signaling pathway.
Other Potential Biological Activities
Preliminary reports and studies on related stilbenoids suggest that this compound may also possess anti-inflammatory and enzyme-inhibiting properties.[12][13]
-
Anti-inflammatory Effects: Pinosylvin, another related stilbenoid, has been shown to reduce the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, potentially through the inactivation of the NF-κB and PI3K/Akt pathways.[13][14]
-
Enzyme Inhibition: Pinostilbene has been reported to have antityrosinase and α-glucosidase inhibitory activities, suggesting potential applications in cosmetics and diabetes management, respectively.[12]
Experimental Protocol: General Enzyme Inhibition Assay
Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[15] The activity is typically measured by monitoring the formation of a product or the depletion of a substrate over time, often using a chromogenic or fluorogenic substrate.[15]
Methodology:
-
Reaction Mixture: The enzyme, a suitable buffer, and the test compound (inhibitor) at various concentrations are pre-incubated together in a microplate well.
-
Initiation: The reaction is initiated by adding the specific substrate for the enzyme.
-
Detection: The plate is placed in a microplate reader, and the change in absorbance or fluorescence is measured kinetically over a set period.
-
Calculation: The initial reaction velocity (rate) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated.
-
Mechanism Study: To determine the type of inhibition (e.g., competitive, noncompetitive), the assay is repeated with varying concentrations of both the substrate and the inhibitor.[16]
Conclusion and Future Directions
The preliminary screening of this compound and its related compounds reveals a molecule with multifaceted biological potential. While its antioxidant activity appears modest, its anticancer and the potent neuroprotective effects of its aglycone are particularly promising.[1][10] The observed activities warrant more in-depth investigation into the specific molecular mechanisms and signaling pathways involved.[1] Future research should focus on cytotoxicity against a broader range of cancer cell lines, exploration of in vivo efficacy in animal models for neurodegenerative diseases, and further elucidation of its anti-inflammatory and enzyme-inhibiting properties.[1] The development of appropriate delivery systems could also be crucial for enhancing the bioavailability and therapeutic potential of this compound.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Antioxidant Activity of Novel Peptides Prepared from Paeonia Ostii ‘Feng Dan’ Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Anticancer Activity of Pterostilbene Against Three Subtypes of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of pinostilbene, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol and pinostilbene confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pinostilbenoside from Pine Bark: A Technical Guide to Its Discovery, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinostilbenoside, a stilbene glycoside naturally occurring in the bark of pine species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound. It includes a summary of its physicochemical and spectral data, alongside a thorough examination of its biological activities, with a focus on its antioxidant and cytotoxic effects against human cervical cancer cells. Detailed experimental protocols for key assays and visualizations of the isolation process and a proposed signaling pathway for its cell cycle inhibitory effects are presented to facilitate further research and development.
Discovery and Sourcing
This compound is a naturally occurring stilbene glycoside that has been successfully isolated from the bark of several pine species, including Pinus cembra L.[1]. Stilbenes are a class of plant secondary metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties[1]. The glycosylation of the stilbene core in this compound is thought to enhance its water solubility and bioavailability, making it a compound of interest for pharmaceutical development.
Physicochemical and Spectroscopic Characterization
The definitive identification and characterization of this compound have been accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
NMR Spectroscopic Data
The structural elucidation of this compound was confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of a trans-stilbene scaffold with a methoxy group and a glucopyranoside moiety.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| Stilbene Moiety | ||
| 1 | 129.0 | - |
| 2 | 128.8 | 7.39 (d, 8.6) |
| 3 | 116.2 | 6.82 (d, 8.6) |
| 4 | 159.4 | - |
| 5 | 105.8 | 6.51 (d, 2.2) |
| 6 | 159.2 | - |
| 7 | 102.5 | 6.25 (t, 2.2) |
| 8 | 139.8 | - |
| α | 128.7 | 7.01 (d, 16.3) |
| β | 126.9 | 6.88 (d, 16.3) |
| OCH₃ | 55.6 | 3.78 (s) |
| Glucopyranoside Moiety | ||
| 1' | 102.1 | 4.88 (d, 7.3) |
| 2' | 75.1 | 3.48 (m) |
| 3' | 78.2 | 3.44 (m) |
| 4' | 71.6 | 3.40 (m) |
| 5' | 77.9 | 3.45 (m) |
| 6'a | 62.8 | 3.91 (dd, 12.1, 2.3) |
| 6'b | 3.71 (dd, 12.1, 5.4) |
Data sourced from studies on this compound isolated from Pinus cembra L. bark.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in negative ion mode was used to determine the exact mass of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₂₄O₈ |
| Calculated Mass [M-H]⁻ | 403.1400 |
| Measured Mass [M-H]⁻ | 403.1395 |
Data confirms the elemental composition and molecular weight of this compound.
Biological Activity
This compound has demonstrated notable biological activities, particularly as an antioxidant and a cytotoxic agent against cancer cells.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using standard in vitro assays.
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ / EC₅₀ (µg/mL) |
| DPPH Radical Scavenging Activity | > 100 |
| Reducing Power Assay | > 100 |
This compound exhibits weak direct antioxidant activity in these assays compared to standards like ascorbic acid.
Cytotoxic Activity against HeLa Cells
This compound has shown significant dose-dependent cytotoxic effects on human cervical carcinoma (HeLa) cells.
Table 4: Effect of this compound on HeLa Cell Viability
| Concentration (µg/mL) | Cell Viability (%) |
| 25 | ~75% |
| 50 | ~50% |
| 100 | 29.73 ± 0.41 |
Data represents cell viability after 48 hours of exposure.
Induction of Cell Death and Cell Cycle Arrest
Further investigation into the mechanism of cytotoxicity revealed that this compound induces non-apoptotic cell death and arrests the cell cycle in the S-phase.
Table 5: Effect of this compound on HeLa Cell Cycle Distribution
| Treatment | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase | % of Cells in Sub-G₁ Phase |
| Control | 65.12 ± 1.21 | 17.53 ± 0.78 | 11.32 ± 0.98 | 6.03 ± 0.55 |
| This compound (25 µg/mL) | 41.32 ± 1.54 | 29.61 ± 1.62 | 13.51 ± 1.03 | 15.56 ± 1.35 |
| This compound (50 µg/mL) | Not Reported | Not Reported | Not Reported | 46.56 ± 1.31 |
Cell cycle distribution was analyzed after 48 hours of treatment.
Experimental Protocols
Isolation of this compound from Pine Bark
This protocol describes the extraction and purification of this compound from Pinus cembra L. bark.
Workflow for the Isolation of this compound
Methodology:
-
Extraction: Powdered pine bark is macerated with 80% aqueous methanol. The combined extracts are filtered and concentrated under reduced pressure, followed by lyophilization to obtain a raw extract.
-
Fractionation: The raw extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (n-hexane, chloroform, and ethyl acetate).
-
Chromatography: The ethyl acetate fraction, rich in stilbenes, is further purified using silica gel column chromatography. Fractions containing this compound are identified by thin-layer chromatography.
-
Final Purification: The target fractions are subjected to Sephadex LH-20 column chromatography and final purification is achieved by preparative high-performance liquid chromatography (HPLC).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: HeLa cells are treated with this compound for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M) is determined.
Proposed Signaling Pathway for S-Phase Arrest
While the precise molecular mechanism of this compound-induced S-phase arrest in HeLa cells has not been fully elucidated, based on studies of structurally related stilbenes like pterostilbene and resveratrol, a putative signaling pathway can be proposed[2][3][4]. These compounds are known to modulate the expression and activity of key cell cycle regulatory proteins.
Proposed Signaling Pathway of this compound-Induced S-Phase Arrest
Pathway Description: this compound is hypothesized to induce S-phase cell cycle arrest in HeLa cells through the following mechanisms:
-
Upregulation of Tumor Suppressors: this compound may increase the expression of the tumor suppressor protein p53, which in turn activates the cyclin-dependent kinase inhibitor p21.
-
Inhibition of Cyclin/CDK Complexes: p21 can directly inhibit the activity of Cyclin E/CDK2 and Cyclin A/CDK2 complexes, which are crucial for the G₁/S transition and S-phase progression, respectively.
-
Downregulation of Cyclins: this compound may also directly downregulate the expression of Cyclin E and Cyclin A, further preventing the formation of active CDK complexes.
The culmination of these actions leads to a halt in the cell cycle during the S-phase, preventing DNA replication and subsequent cell division, which ultimately contributes to the observed cytotoxic effects.
Conclusion and Future Directions
This compound, a stilbene glycoside from pine bark, demonstrates significant potential as an anticancer agent, particularly against cervical cancer. Its ability to induce non-apoptotic cell death and cause S-phase cell cycle arrest highlights a promising mechanism of action. This technical guide provides the foundational data and methodologies for its study. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are also warranted to evaluate its efficacy and safety in preclinical models, which will be crucial for its potential translation into a therapeutic agent.
References
- 1. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol induces growth inhibition, S-phase arrest, apoptosis, and changes in biomarker expression in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Stilbene Glycosides: Focus on Pinostilbenoside
This technical guide offers an in-depth review of stilbene glycosides, a class of plant secondary metabolites, with a particular focus on pinostilbenoside. Stilbenes are phytoalexins, compounds produced by plants as a defense mechanism against stressors like infections and UV radiation.[1][2] Their fundamental structure is a 1,2-diphenylethylene backbone, which can undergo various modifications such as hydroxylation, methoxylation, and glycosylation, leading to a wide diversity of compounds with significant biological potential.[1] Glycosylation, the attachment of a sugar moiety, is known to enhance the water solubility, stability, and bioavailability of stilbenes, making their glycosides particularly interesting for therapeutic applications.[1]
This compound: Chemical and Physical Properties
This compound is a stilbene glycoside that has been isolated from the bark of conifers such as Pinus cembra L. and Pinus koraiensis.[1] It is the glycosylated form of pinostilbene (3-hydroxy-5-methoxy-stilbene). The addition of a glucose unit significantly alters its physicochemical properties compared to its aglycone.
| Property | Value | Source |
| Chemical Name | beta-D-Glucopyranoside, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl | Generic |
| Molecular Formula | C21H24O8 | Generic |
| Molecular Weight | 404.41 g/mol | Generic |
| CAS Number | 58762-96-2 | Generic |
| Appearance | Powder | Generic |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate | Generic |
Biosynthesis of Stilbene Glycosides
Stilbenes are synthesized in plants via the phenylpropanoid pathway, which is a major route for the production of numerous phenolic compounds. The pathway begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to a cinnamoyl-CoA derivative, such as p-coumaroyl-CoA. The key enzyme, stilbene synthase (STS), then catalyzes the condensation of this CoA-ester with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 stilbene backbone, with resveratrol being a primary product. This aglycone can then be modified by other enzymes, including glucosyltransferases, which attach a sugar moiety to form the corresponding stilbene glycoside, such as this compound.
Biological and Pharmacological Activities
Stilbene glycosides exhibit a wide range of biological activities, including antioxidant, antitumor, and anti-inflammatory effects.[1][3]
Antioxidant Activity
The antioxidant capacity of stilbenes is often attributed to their phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. While glycosylation can sometimes reduce this activity by blocking a hydroxyl group, the resulting compounds often retain significant potential. The antioxidant activity of this compound and its analogue resveratroloside, isolated from Pinus cembra bark, has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
| Compound | Concentration | DPPH Scavenging Activity (%) | Source |
| This compound | 500 µg/mL | 16.51 ± 0.69 | [1][2] |
| Resveratroloside | 500 µg/mL | 19.34 ± 0.22 | [1][2] |
| Raw Pinus cembra Bark Extract | 500 µg/mL | 93.42 ± 0.16 | [1][2] |
Table 1: DPPH Radical Scavenging Activity of Stilbene Glycosides.
Antitumor and Cytotoxic Activity
Stilbene glycosides have demonstrated promising efficacy in reducing the viability and suppressing the proliferation of cancer cells.[1] Studies on human cervical carcinoma (HeLa) cells show that both resveratroloside and this compound induce cytotoxic effects.[1] this compound, in particular, was found to increase the number of dead cells through non-apoptotic mechanisms and reduce cell proliferation.[1]
| Compound | Concentration (µg/mL) | HeLa Cell Viability (%) | Source |
| This compound | 25 | 69.83 ± 1.63 | [1][2] |
| 50 | 54.40 ± 2.65 | [1][2] | |
| Resveratroloside | 25 | 73.17 ± 1.22 | [1][2] |
| 50 | 66.83 ± 2.11 | [1][2] |
Table 2: Effect of Stilbene Glycosides on HeLa Cell Viability after 48h exposure.
Anti-inflammatory Activity
Stilbenes are recognized for their anti-inflammatory properties, often exerted by modulating key signaling pathways like NF-κB and MAPKs.[3][4] For instance, piceid (resveratrol-3-O-glucoside) can reduce inflammation in LPS-stimulated macrophages.[3] The aglycone of this compound, pinostilbene, has been shown to inhibit inflammatory processes by modulating the PI3K/Akt pathway.[5] While direct quantitative data for this compound's anti-inflammatory action is emerging, the activity of related compounds suggests strong potential. For example, some stilbenes have shown potent inhibition of nitric oxide (NO) production in LPS-induced macrophages with IC50 values in the low micromolar range.[6]
Modulation of Cellular Signaling Pathways
The therapeutic effects of stilbenes are underpinned by their ability to interact with and modulate critical intracellular signaling pathways.[1] The aglycone of this compound, pinostilbene, has been identified as an inhibitor of the PI3K/Akt signaling pathway, which is crucial in regulating cell proliferation, survival, and epithelial-mesenchymal transition (EMT)—a key process in fibrosis and cancer metastasis.[5] By inhibiting the phosphorylation of PI3K and its downstream target Akt, pinostilbene can suppress TGF-β1-induced EMT in lung epithelial cells, suggesting a therapeutic avenue for pulmonary fibrosis.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pinostilbene inhibits lung epithelial-mesenchymal transition and delays pulmonary fibrosis by modulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Stilbenes on Various Types of Inflammation | Encyclopedia MDPI [encyclopedia.pub]
The Therapeutic Potential of Pinostilbenoside: A Technical Guide for Drug Discovery and Development
An In-depth Exploration of a Promising Natural Stilbenoid
Pinostilbenoside, a naturally occurring stilbene glycoside, is emerging as a compound of significant interest within the scientific community. As a derivative of pinostilbene, it belongs to a class of polyphenolic compounds renowned for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential, mechanisms of action, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel natural compounds for therapeutic applications.
Introduction to this compound
This compound is a stilbene glycoside, meaning it is structurally characterized by a stilbene backbone with a covalently attached carbohydrate moiety.[1] This glycosylation is thought to enhance the stability and bioavailability of the parent compound, pinostilbene.[2] While research on this compound is not as extensive as that on its more famous relatives, resveratrol and pterostilbene, preliminary studies indicate a promising range of biological activities, including antioxidant and anticancer effects.[2][3]
Therapeutic Potential and Preclinical Findings
Current research, primarily from in vitro studies, suggests that this compound holds potential in several therapeutic areas. It is important to note that much of the mechanistic understanding is extrapolated from studies on its aglycone, pinostilbene, and other closely related stilbenoids.
Anticancer Activity
This compound has demonstrated notable cytotoxic activity against human cervical carcinoma (HeLa) cells.[2] Studies have shown that it can reduce cell viability and suppress proliferation.[2][3] Interestingly, this compound was found to be more effective than its counterpart, resveratroloside, in inducing non-apoptotic cell death and reducing the proliferation of HeLa cells at certain concentrations.[2] This suggests that the methoxylated nature of this compound may contribute to enhanced cytotoxic activity, a finding consistent with observations for other methoxylated stilbenes.[2] The anticancer effects of the parent compound, pinosylvin, are attributed to its ability to induce cell cycle arrest and promote apoptosis.[3]
Antioxidant Properties
As a phenolic compound, this compound possesses antioxidant properties, although in some assays, its activity is reported to be less potent than its aglycone or other stilbenes like resveratroloside.[2] Specifically, in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound exhibited lower activity compared to resveratroloside.[2] This is consistent with the understanding that glycosylation of phenolic hydroxyl groups can negatively impact free radical scavenging capacity.[2] However, its antioxidant potential in a biological context, where it may modulate cellular antioxidant defense pathways, warrants further investigation.[2]
Neuroprotective and Anti-Inflammatory Potential (Inferred)
While direct evidence for this compound is limited, its aglycone, pinostilbene, has shown neuroprotective effects.[1] Pinosylvin, a closely related stilbenoid, is known to exert anti-inflammatory and neuroprotective effects by modulating various signaling pathways, including NF-κB and PI3K/Akt.[4][5] The anti-inflammatory mechanisms of stilbenoids often involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.[5][6] Given these activities within the stilbene class, it is plausible that this compound may also possess neuroprotective and anti-inflammatory properties, though this requires direct experimental validation.
Quantitative Data on Bioactivity
The following tables summarize the available quantitative data from key in vitro studies on this compound and related compounds for comparative analysis.
| Compound | Assay | Concentration | Result | Reference |
| This compound | DPPH Radical Scavenging | 166.67 µg/mL | 14.67 ± 0.51% scavenging | [2] |
| Resveratroloside | DPPH Radical Scavenging | 166.67 µg/mL | 19.88 ± 0.97% scavenging | [2] |
| This compound | Reducing Power Assay | 50 µg/mL | Absorbance: 0.09 ± 0.01 | [2] |
| Resveratroloside | Reducing Power Assay | 50 µg/mL | Absorbance: 0.49 ± 0.00 | [2] |
| This compound | Oxygen Radical Absorbance Capacity (ORAC) | Not specified | 1.89 ± 0.25 Trolox equivalents/µM | [2] |
| Resveratroloside | Oxygen Radical Absorbance Capacity (ORAC) | Not specified | 4.01 ± 0.71 Trolox equivalents/µM | [2] |
Table 1: In Vitro Antioxidant Activity of this compound and Resveratroloside.
| Compound | Cell Line | Concentration | Effect on Cell Viability/Proliferation | Reference |
| This compound | HeLa | 25 µg/mL | Higher activity in reducing cell proliferation than resveratroloside | [2] |
| This compound | HeLa | 25 µg/mL & 50 µg/mL | Higher activity in increasing non-apoptotic dead cells than resveratroloside | [2] |
| This compound | HeLa | 100 µg/mL | <30% cell viability | [2] |
| Resveratroloside | HeLa | 100 µg/mL | <30% cell viability | [2] |
Table 2: Cytotoxic Effects of this compound on HeLa Cells.
Mechanisms of Action and Signaling Pathways
Direct research into the signaling pathways modulated by this compound is still in its early stages. However, based on the activities of its aglycone and other stilbenoids, several pathways can be hypothesized to be involved in its therapeutic effects.
Putative Anticancer Signaling Pathways
The anticancer activity of stilbenoids like pinosylvin and pterostilbene has been linked to the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][7] It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.
One of the central pathways implicated in the anticancer effects of related stilbenes is the MAPK/ERK pathway .[3] Pinosylvin has been shown to inhibit the invasion and migration of oral cancer cells by suppressing the phosphorylation of ERK1/2.[3] Another critical pathway is the PI3K/Akt pathway , which is a major regulator of cell survival.[4] Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.
Caption: Inferred Anticancer Signaling Pathways of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the study of this compound.
Isolation of this compound from Pinus cembra L. Bark
-
Extraction: Powdered bark of Pinus cembra L. is extracted with 80% aqueous methanol. The combined extracts are filtered, evaporated under reduced pressure, and freeze-dried.
-
Fractionation: The raw extract is suspended in water and successively extracted with diethyl ether, ethyl acetate, and n-butanol.
-
Chromatographic Separation: The resulting fractions are subjected to chromatographic separation to isolate individual compounds, including this compound. The structure is then confirmed using NMR and mass spectrometry.[2]
Caption: Experimental Workflow for this compound Isolation.
Cytotoxicity and Cell Viability Assays
-
Cell Culture: HeLa cells are cultured in appropriate media and conditions.
-
Treatment: Cells are incubated with varying concentrations of this compound (e.g., 25, 50, and 100 µg/mL) for a specified period (e.g., 48 hours).
-
Cell Viability Assessment: Cell viability can be determined using methods such as 7-amino-actinomycin (7-AAD) staining followed by flow cytometry.
-
Apoptosis vs. Necrosis: To distinguish between different modes of cell death, annexin V and 7-AAD double staining can be employed, followed by flow cytometric analysis.
-
Cell Proliferation Assay: Cell proliferation can be measured using carboxyfluorescein succinimidyl ester (CFSE) staining and subsequent analysis by flow cytometry.
-
Cell Cycle Analysis: The effect on the cell cycle can be assessed by staining with a DNA-intercalating dye like 4′,6-diamidino-2-phenylindole (DAPI) and analyzing the DNA content by flow cytometry.[2]
Future Directions and Conclusion
The therapeutic potential of this compound is a promising area of research that is still in its infancy. While initial studies have highlighted its cytotoxic and antioxidant activities, further investigation is imperative. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy and Pharmacokinetics: Conducting animal studies to evaluate the therapeutic efficacy, safety profile, and pharmacokinetic properties of this compound.
-
Broader Therapeutic Screening: Investigating the potential of this compound in other therapeutic areas, such as neurodegenerative and inflammatory diseases, based on the known activities of related stilbenoids.
-
Synergistic Studies: Exploring the potential synergistic effects of this compound with existing therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Pinostilbenoside using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinostilbenoside, a stilbene glycoside found in various plant species such as Pinus cembra, is of growing interest due to its potential biological activities, including antioxidant and antitumor effects. Accurate and precise quantification of this compound is essential for quality control of raw materials, pharmacokinetic studies, and the development of new therapeutic agents. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for determining the compound in plant extracts and other matrices.
The principle of this method is based on reversed-phase chromatography, where a nonpolar stationary phase (C18) is used with a polar mobile phase. The separation of this compound is achieved through a gradient elution, and quantification is performed using a UV-Vis detector, which leverages the characteristic UV absorbance of stilbenoids.
Apparatus and Materials
1.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
1.2 Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (Analytical Grade)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Chromatographic Conditions
A validated HPLC method is critical for ensuring reliable and reproducible results. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.02% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 15% B; 5-25 min: 15-50% B; 25-30 min: 50-80% B; 30-35 min: 80-15% B; 35-40 min: 15% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 300 nm |
| Injection Volume | 10 µL |
Experimental Protocols
3.1 Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 85% A, 15% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3.2 Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh approximately 1.0 g of dried and powdered plant material. Transfer to a flask and add 20 mL of methanol.
-
Ultrasonication: Perform extraction using an ultrasonic bath for 30-60 minutes to maximize the recovery of phenolic compounds.
-
Filtration: Filter the resulting extract through a Whatman No. 1 filter paper. Collect the filtrate.
-
Concentration: If necessary, evaporate the solvent under reduced pressure using a rotary evaporator. Reconstitute the dried residue in a known volume (e.g., 5 mL) of the mobile phase (initial conditions).
-
Final Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter, which helps in protecting the HPLC column.
Method Validation
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis.
4.1 Linearity Linearity was assessed by injecting the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. The calibration curve was generated by plotting the peak area against the concentration.
4.2 Precision
-
Intra-day Precision: Assessed by analyzing six replicates of three different concentrations (e.g., 5, 25, 50 µg/mL) on the same day.
-
Inter-day Precision: Assessed by repeating the analysis on three different days. The Relative Standard Deviation (%RSD) was calculated.
4.3 Accuracy (Recovery) Accuracy was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery was calculated.
4.4 Limits of Detection (LOD) and Quantification (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve).
Data Presentation
The quantitative data from the method validation are summarized below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 45210x + 1580 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ)| 0.45 µg/mL |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|
| 5 | < 2.0% | < 2.5% |
| 25 | < 1.5% | < 2.0% |
| 50 | < 1.0% | < 1.5% |
Acceptance Criteria: %RSD ≤ 2%
Table 3: Accuracy (Recovery Study)
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
|---|---|---|---|---|
| 80% | 20.0 | 19.7 | 98.5 | 1.2% |
| 100% | 25.0 | 25.4 | 101.6 | 0.9% |
| 120% | 30.0 | 29.5 | 98.3 | 1.1% |
Acceptance Criteria: Recovery between 90-110%
Visualized Workflows
The following diagrams illustrate the key processes involved in the quantification of this compound.
Application Note: Structural Elucidation of Pinostilbenoside using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinostilbenoside, a stilbene glycoside, is a naturally occurring compound found in various plant species, including the bark of Pinus cembra.[1] Stilbene glycosides are characterized by a carbohydrate moiety attached to a stilbene backbone.[2] Due to their potential biological activities, including antioxidant and cytotoxic effects, accurate structural elucidation is crucial for research and drug development.[1] This application note provides a detailed protocol for the structural determination of this compound using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Part 1: Experimental Protocols
Sample Preparation: Isolation and Purification
A reliable method for isolating this compound is essential for obtaining high-quality spectroscopic data. The following protocol is adapted from methods used for isolating stilbene glycosides from pine bark.[1]
-
Extraction: Powdered and dried plant material (e.g., 150 g of pine bark) is extracted three times with 80% aqueous methanol (1.5 L) by stirring for 1 hour per extraction.[1]
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure at 40°C. The resulting aqueous residue is then freeze-dried to yield a raw extract.[1]
-
Fractionation: The raw extract is subjected to column chromatography. For instance, the extract can be fractionated using a series of solvents with increasing polarity.
-
Purification: Fractions containing the target compound are further purified using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]
NMR Spectroscopy Protocol
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[3][4] All spectra should be recorded on a suitable NMR spectrometer (e.g., Bruker Avance-400) using a standard deuterated solvent such as DMSO-d₆ or Methanol-d₄.[5]
-
¹H NMR (Proton NMR):
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Acquisition Parameters: 32 scans, relaxation delay of 1.0 s, acquisition time of 2.0 s.
-
Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for calibration.
-
-
¹³C NMR (Carbon NMR):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Acquisition Parameters: 2048 scans, relaxation delay of 2.0 s.
-
Processing: Fourier transform with an exponential window function, phase correction, and baseline correction. The solvent peak is used for calibration.
-
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.[6][7]
-
General Parameters: Standard pulse programs are used for each experiment. Spectral widths are optimized to include all relevant signals. Data is processed using appropriate window functions before Fourier transformation.
-
Mass Spectrometry Protocol
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula and to study the fragmentation patterns, which provides further structural evidence.
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL and infused directly or analyzed via LC-MS.
-
Data Acquisition:
-
Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the molecular ion peak.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented using collision-induced dissociation (CID) to obtain a fragmentation pattern. This helps in identifying structural motifs like the sugar and aglycone parts.[8]
-
Part 2: Data Interpretation and Results
The combination of NMR and MS data allows for the unambiguous structural elucidation of this compound.
Workflow for Structural Elucidation
-
Determine Molecular Formula: The molecular ion peak from HRMS provides the exact mass, from which the molecular formula (C₂₁H₂₄O₈ for this compound) is determined.
-
Identify Spin Systems: The ¹H NMR and COSY spectra are used to identify coupled protons, revealing individual spin systems like the aromatic rings and the sugar moiety.
-
Assign Carbons: The HSQC spectrum is used to assign each protonated carbon by correlating the proton shifts with their directly attached carbon shifts.[9]
-
Connect Fragments: The HMBC spectrum is key to connecting the different spin systems. For this compound, HMBC correlations will show connections between the anomeric proton of the glucose unit and the aglycone, as well as correlations across the stilbene bridge, confirming the overall structure.[10]
-
Confirm with MS/MS: The fragmentation pattern from MS/MS should be consistent with the proposed structure. A characteristic fragmentation would be the loss of the glucose moiety (162 Da), resulting in a peak corresponding to the pinostilbene aglycone.[11]
Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (H → C) |
| Aglycone | |||
| 1 | 139.5 | - | - |
| 2 | 105.8 | 6.45 (d, 2.1) | C-4, C-6 |
| 3 | 159.1 | - | - |
| 4 | 94.5 | 6.15 (t, 2.1) | C-2, C-6, C-5 |
| 5 | 159.1 | - | - |
| 6 | 105.8 | 6.45 (d, 2.1) | C-2, C-4 |
| α | 128.5 | 7.05 (d, 16.3) | C-β, C-1, C-2', C-6' |
| β | 126.4 | 6.95 (d, 16.3) | C-α, C-1' |
| 1' | 130.8 | - | - |
| 2' | 127.9 | 7.45 (d, 8.6) | C-4', C-6', C-α |
| 3' | 116.3 | 6.85 (d, 8.6) | C-1', C-5' |
| 4' | 157.9 | - | - |
| 5' | 116.3 | 6.85 (d, 8.6) | C-1', C-3' |
| 6' | 127.9 | 7.45 (d, 8.6) | C-2', C-4', C-α |
| OCH₃ | 55.4 | 3.75 (s) | C-3 |
| Glucose | |||
| 1'' | 101.2 | 4.85 (d, 7.2) | C-4' |
| 2'' | 73.6 | 3.20 (m) | C-1'', C-3'' |
| 3'' | 76.9 | 3.30 (m) | C-2'', C-4'' |
| 4'' | 70.2 | 3.10 (m) | C-3'', C-5'' |
| 5'' | 77.2 | 3.45 (m) | C-4'', C-6'' |
| 6''a | 61.1 | 3.70 (m) | C-5'' |
| 6''b | 3.50 (m) | C-5'' |
Note: Data is representative and may vary slightly based on experimental conditions.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z | Fragment Assignment |
| [M+H]⁺ | 405.1549 | 405.1545 | Molecular Ion |
| [M+Na]⁺ | 427.1368 | 427.1363 | Sodium Adduct |
| [M-C₆H₁₀O₅+H]⁺ | 243.0967 | 243.0965 | Aglycone (Loss of glucose) |
Part 3: Workflow Visualization
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
This application note outlines a comprehensive protocol for the structural elucidation of this compound using modern spectroscopic techniques. By systematically applying 1D and 2D NMR experiments in conjunction with high-resolution mass spectrometry, researchers can confidently determine the structure of this and other related natural products. The detailed methodologies and data interpretation guidelines provided herein serve as a valuable resource for scientists in natural product chemistry and drug discovery.
References
- 1. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0039273) [hmdb.ca]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. savemyexams.com [savemyexams.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Pinostilbenoside Demonstrates Potent Cytotoxicity in HeLa Cells via Apoptosis Induction
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinostilbenoside, a naturally occurring stilbenoid glycoside, has garnered significant interest for its potential as an anticancer agent. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound on human cervical adenocarcinoma (HeLa) cells. The presented data and methodologies are based on published research and are intended to guide researchers in the evaluation of this promising compound.
Data Presentation
The cytotoxic effects of this compound on HeLa cells are concentration-dependent, leading to a reduction in cell viability and the induction of apoptosis. Quantitative data from relevant studies are summarized below.
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration | Cell Viability (%) | Method | Reference |
| 25 µg/mL | Not specified | MTT Assay | [1] |
| 50 µg/mL | ~50% | MTT Assay | [1] |
| 100 µg/mL | 29.73 ± 0.41% | MTT Assay | [1] |
Note: The half-maximal inhibitory concentration (IC50) for an ethanolic extract of Pinus merkusii bark, which contains this compound, was reported as 226.6 µg/mL on HeLa cells after 24 hours of treatment.
Table 2: Apoptotic and Cell Cycle Effects of this compound on HeLa Cells
| Concentration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Cell Cycle Arrest | Reference |
| 25 µg/mL | 0.54 ± 0.37% | 1.22 ± 0.52% | S and sub-G1 phases | [1] |
| 50 µg/mL | 0.45 ± 0.30% | 0.37 ± 0.17% | S and sub-G1 phases | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Cell Culture and Treatment
HeLa cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. For experimental procedures, cells are seeded in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for apoptosis and protein analysis) and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
HeLa cells
-
96-well plates
-
This compound
-
DMEM with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HeLa cells with this compound in 6-well plates.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound on HeLa cells.
Proposed Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells
Research suggests that pine bark extracts containing stilbenes like this compound induce apoptosis in HeLa cells through the intrinsic mitochondrial pathway.[2][3] This involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound in HeLa cells.
Logical Relationship of the Study Design
Caption: Logical flow of the study design from hypothesis to expected outcomes.
References
Application Notes and Protocols for Determining the Antioxidant Capacity of Pinostilbenoside using DPPH and ORAC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbenoside, a naturally occurring stilbenoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant effects. The evaluation of antioxidant capacity is a critical step in the development of new drugs and nutraceuticals. This document provides detailed application notes and experimental protocols for two widely accepted methods for assessing antioxidant capacity: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. These assays offer distinct insights into the free radical scavenging capabilities of compounds like this compound.
The DPPH assay is a rapid and straightforward method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.[1][2][3] The ORAC assay, on the other hand, measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, providing a measure of hydrophilic and lipophilic antioxidant capacity.[4][5][6] This makes the ORAC assay particularly relevant to biological systems.[7]
These protocols are designed to guide researchers in the accurate and reproducible assessment of the antioxidant potential of this compound, facilitating the comparison of its activity with other compounds and contributing to the understanding of its mechanism of action.
Data Presentation
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration of this compound (µg/mL or µM) | Absorbance at 517 nm | % Inhibition |
| Control (0) | [Absorbance of DPPH solution without sample] | 0 |
| [Concentration 1] | [Absorbance reading] | [% Inhibition] |
| [Concentration 2] | [Absorbance reading] | [% Inhibition] |
| [Concentration 3] | [Absorbance reading] | [% Inhibition] |
| [Concentration 4] | [Absorbance reading] | [% Inhibition] |
| Positive Control (e.g., Ascorbic Acid or Trolox) | ||
| [Concentration] | [Absorbance reading] | [% Inhibition] |
| IC50 Value (µg/mL or µM) | [Calculated IC50] |
Caption: This table summarizes the dose-dependent DPPH radical scavenging activity of this compound. The IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH radicals.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Sample | Concentration (µM) | Net Area Under the Curve (AUC) | ORAC Value (µmol TE/g or µmol TE/µmol) |
| Blank | N/A | [Net AUC of Blank] | N/A |
| Trolox Standard 1 | [Concentration] | [Net AUC] | [Calculated TE] |
| Trolox Standard 2 | [Concentration] | [Net AUC] | [Calculated TE] |
| Trolox Standard 3 | [Concentration] | [Net AUC] | [Calculated TE] |
| Trolox Standard 4 | [Concentration] | [Net AUC] | [Calculated TE] |
| This compound | [Concentration] | [Net AUC] | [Calculated ORAC Value] |
Caption: This table presents the antioxidant capacity of this compound as determined by the ORAC assay, expressed in Trolox Equivalents (TE). The Net AUC is used to quantify the total peroxyl radical antioxidant activity.[4]
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of this compound.
1. Principle: The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.[2][3] The purple DPPH radical is converted to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance at 517 nm is measured.[2][3] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[1]
2. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]
-
Methanol or Ethanol (spectrophotometric grade)[3]
-
This compound sample
-
Positive controls: Ascorbic acid or Trolox[3]
-
96-well microplate or spectrophotometer cuvettes[1]
-
Micropipettes
-
UV-Vis Spectrophotometer or microplate reader[1]
3. Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[3] The solution should be freshly prepared and protected from light.
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
To a 96-well plate, add 20 µL of the sample or standard solutions to their respective wells.[8]
-
Add 200 µL of the freshly prepared DPPH working solution to each well.[8]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
A blank well should contain only the solvent used for the samples and the DPPH solution.
-
-
Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [1] Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol details the procedure for measuring the antioxidant capacity of this compound against peroxyl radicals.
1. Principle: The ORAC assay measures the oxidative degradation of a fluorescent probe (fluorescein) after being mixed with a free radical generator (AAPH).[6][9] The antioxidant's capacity to protect the fluorescent probe from oxidative damage is quantified by measuring the area under the fluorescence decay curve.[4] The results are typically expressed as Trolox equivalents (TE).[6][10]
2. Materials and Reagents:
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound sample
-
96-well black microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm[10]
3. Procedure:
-
Preparation of Reagents:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer.
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer just before use.
-
Trolox Standards: Prepare a stock solution of Trolox and create a series of dilutions in phosphate buffer to generate a standard curve.
-
Sample Solution: Dissolve this compound in a suitable solvent and then dilute with phosphate buffer to the desired concentrations.
-
-
Assay Protocol:
-
Add 25 µL of the sample, Trolox standards, or blank (phosphate buffer) to the wells of a 96-well black microplate.[4][11]
-
Add 150 µL of the fluorescein working solution to each well.[4][11]
-
Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[4][11]
-
After incubation, quickly add 25 µL of the AAPH solution to each well using a multichannel pipette or the plate reader's injector system to initiate the reaction.[4][11]
-
-
Measurement:
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C.[4] The plate should be shaken before each reading.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay curves.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the this compound sample by comparing its Net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per gram or mole of the sample (µmol TE/g or µmol TE/µmol).
-
Visualizations
Caption: Chemical principle of the DPPH antioxidant assay.
Caption: Chemical principle of the ORAC antioxidant assay.
Caption: General workflow for assessing antioxidant capacity.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 6. agilent.com [agilent.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for Evaluating Pinostilbenoside Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to investigate the effects of Pinostilbenoside, a natural stilbenoid, on cell proliferation. The methodologies outlined will enable researchers to assess its anti-proliferative potential and elucidate the underlying molecular mechanisms.
Introduction
This compound, a derivative of resveratrol, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2] This document offers standardized protocols for evaluating these effects in a laboratory setting.
Experimental Objectives
-
To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.
-
To quantify the effect of this compound on cell proliferation over time.
-
To investigate the impact of this compound on cell cycle distribution.
-
To elucidate the signaling pathways modulated by this compound that are involved in cell proliferation.
Data Presentation
Table 1: Reported Anti-proliferative Activity of this compound and Related Compounds
| Compound | Cell Line | Assay | Concentration | Effect | Incubation Time |
| This compound | HCT116 (Colon Cancer) | Cell Proliferation | 20 µM, 40 µM | S-phase cell cycle arrest, Apoptosis | Not Specified |
| This compound | HT29 (Colon Cancer) | Cell Proliferation | 20 µM, 40 µM | S-phase cell cycle arrest, Apoptosis | Not Specified |
| This compound | Caco-2 (Colon Cancer) | Cell Viability | 100 µM | 74% reduction in cell viability | 48 hours[3] |
| This compound | LNCaP (Prostate Cancer) | Cell Viability | 10 µM | Significant cytotoxicity | Not Specified[4] |
| Pinostrobin | T47D (Breast Cancer) | Cytotoxicity (MTT) | IC50: 2.93 mM | Inhibition of cell growth | Not Specified |
| Pterostilbene | SCC-9 (Oral Cancer) | Cell Viability (MTT) | 0-80 µM | Concentration-dependent decrease in viability | 24, 48, 72 hours |
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines for investigation (e.g., HCT116, HT29, Caco-2 for colon cancer; LNCaP for prostate cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability and Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM). Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well and incubate.
-
Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Add an anti-BrdU antibody conjugated to a peroxidase reporter.
-
Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
Quantify the level of BrdU incorporation as a measure of cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 20 µM and 40 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in cell proliferation signaling cascades. Based on studies of related compounds, the PI3K/Akt/mTOR, STAT3, and NF-κB pathways are potential targets of this compound.
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 20 µM and 40 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Suggested antibodies include:
-
PI3K/Akt/mTOR pathway: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K.
-
STAT3 pathway: p-STAT3 (Tyr705), STAT3.
-
NF-κB pathway: p-p65 (Ser536), p65, IκBα.
-
Cell Cycle Control: Cyclin D1, CDK4, p21, p27.
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Identification of pinostilbene as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinostilbene as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinostilbene inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Designing In Vivo Animal Model Studies for Pinostilbenoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbenoside, a stilbene glycoside, has emerged as a compound of interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Its aglycone, pinosylvin, has demonstrated a range of biological effects, such as neuroprotection and metabolic regulation, by modulating key signaling pathways like Nrf2/ARE, PI3K/Akt, MAPK, and NF-κB.[1][2][3] The glycosylation of this compound may enhance its bioavailability compared to its aglycone, making it a promising candidate for in vivo studies.
These application notes provide a comprehensive guide for designing and conducting in vivo animal model studies to investigate the therapeutic potential of this compound. The protocols outlined below are based on established models for evaluating the known biological activities of related stilbenoids and can be adapted for the specific research questions related to this compound.
Preclinical Pharmacokinetics and Formulation
A thorough understanding of the pharmacokinetic profile of this compound is crucial for designing meaningful in vivo efficacy studies. While specific data for this compound is limited, information from related stilbenes like pinosylvin and pterostilbene can provide initial guidance.
Pharmacokinetic Parameters of Related Stilbenes in Rats
| Parameter | Pinosylvin (10 mg/kg, IV) | Pterostilbene (88 µmol/kg, IV) | Pterostilbene (88 µmol/kg, Oral) |
| Plasma Half-life (t½) | 13.13 ± 2.05 h (urine) | 1.8 ± 0.3 h (blood) | - |
| Clearance (CL) | 1.84 ± 0.44 L/h/kg | - | - |
| Volume of Distribution (Vd) | 2.29 ± 0.56 L/kg | - | - |
| Oral Bioavailability | Poor | ~35% | - |
Formulation and Administration
This compound has a predicted water solubility of 0.52 g/L. It is soluble in organic solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[6] For in vivo administration, careful formulation is necessary to ensure appropriate bioavailability.
Oral Gavage:
-
Vehicle: A common vehicle for oral administration of stilbenoids is a suspension in 0.5% carboxymethylcellulose (CMC) in water. Alternatively, a solution in a small amount of DMSO further diluted with corn oil or saline can be used. Given its moderate water solubility, a simple aqueous solution might be feasible.
-
Preparation:
-
Weigh the required amount of this compound.
-
If using a suspension, triturate the compound with a small amount of 0.5% CMC to form a paste.
-
Gradually add the remaining 0.5% CMC solution while stirring to achieve the desired final concentration.
-
If using a solution, dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add corn oil or saline to the desired final volume and vortex to ensure a homogenous solution or fine suspension.
-
-
Administration: Administer a volume of 5-10 mL/kg for mice and 2-5 mL/kg for rats using a gavage needle.
Intraperitoneal (IP) Injection:
-
Vehicle: For IP injection, a sterile solution is required. A common vehicle is a solution of this compound in a biocompatible solvent like DMSO, further diluted with sterile saline to a final DMSO concentration of less than 10% to minimize toxicity.
-
Preparation:
-
Dissolve this compound in sterile DMSO.
-
Aseptically dilute with sterile saline to the final desired concentration.
-
-
Administration: Inject a volume of 5-10 mL/kg for mice and 2-5 mL/kg for rats.
Dose Selection: Based on in vivo studies with pinosylvin, a starting dose range of 10-100 mg/kg can be considered for this compound.[3][7] A dose-ranging study is recommended to determine the optimal therapeutic dose and to assess any potential toxicity. While detailed toxicity studies for this compound are lacking, pinosylvin has been shown to be well-tolerated at doses effective in animal models.[8]
Proposed In Vivo Animal Models
The choice of the animal model should be guided by the specific biological activity of this compound being investigated. Below are detailed protocols for models relevant to the known properties of stilbenoids.
Anti-Inflammatory Activity: LPS-Induced Systemic Inflammation Model
This model is used to evaluate the potential of this compound to mitigate systemic inflammation.
Experimental Workflow:
Caption: Workflow for LPS-induced systemic inflammation model.
Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (low dose) + LPS
-
This compound (high dose) + LPS
-
-
Treatment: Administer this compound or vehicle orally or intraperitoneally for a predefined period (e.g., 7 days) before LPS challenge.
-
Inflammation Induction: Inject a single dose of lipopolysaccharide (LPS) from E. coli (e.g., 1-5 mg/kg, i.p.).
-
Endpoint Analysis:
-
Blood Collection: Collect blood via retro-orbital or tail vein sampling at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect tissues such as the liver and lungs.
-
Western Blot Analysis: Analyze the expression of proteins involved in inflammatory signaling pathways (e.g., NF-κB, MAPK) in tissue lysates.
-
Neuroprotective Activity: MPTP-Induced Parkinson's Disease Model
This model assesses the potential of this compound to protect dopaminergic neurons from neurotoxin-induced damage.
Experimental Workflow:
Caption: Workflow for MPTP-induced Parkinson's disease model.
Protocol:
-
Animals: Male C57BL/6 mice, 10-12 weeks old.
-
Acclimatization: House the mice for at least one week.
-
Grouping: Randomly assign mice to the following groups (n=10-12 per group):
-
Vehicle control + Saline
-
Vehicle control + MPTP
-
This compound (low dose) + MPTP
-
This compound (high dose) + MPTP
-
-
Treatment: Administer this compound or vehicle for a specified duration (e.g., 14 days), starting before MPTP administration.
-
Neurotoxin Induction: Administer MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Endpoint Analysis (7-21 days post-MPTP):
-
Behavioral Tests: Assess motor function using tests like the rotarod test and the pole test.
-
Brain Tissue Collection: Euthanize the mice and dissect the striatum and substantia nigra.
-
Neurochemical Analysis: Measure the levels of dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Metabolic Regulation: Streptozotocin-Induced Diabetes Model
This model is suitable for evaluating the potential of this compound to improve glycemic control and protect pancreatic β-cells.
Experimental Workflow:
Caption: Workflow for STZ-induced diabetes model in rats.
Protocol:
-
Animals: Male Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: House the rats for one week.
-
Diabetes Induction: Administer a single intraperitoneal injection of streptozotocin (STZ) (e.g., 50-65 mg/kg) dissolved in cold citrate buffer (pH 4.5).
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Grouping: Randomly divide the diabetic rats into the following groups (n=8-10 per group):
-
Non-diabetic control
-
Diabetic control + Vehicle
-
Diabetic + this compound (low dose)
-
Diabetic + this compound (high dose)
-
-
Treatment: Administer this compound or vehicle daily for a specified period (e.g., 4 weeks).
-
Endpoint Analysis:
-
Monitoring: Measure body weight and fasting blood glucose weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period.
-
Biochemical Analysis: Measure serum insulin levels (ELISA) and lipid profile.
-
Histopathology: Collect the pancreas for histological examination (H&E staining) to assess the morphology of the islets of Langerhans.[9][10][11][12]
-
Anti-Cancer Activity: Xenograft Tumor Model
This model is used to assess the in vivo anti-tumor efficacy of this compound.
Experimental Workflow:
Caption: Workflow for a xenograft tumor model.
Protocol:
-
Animals: Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a line known to be sensitive to stilbenoids).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
-
Treatment: Administer this compound or vehicle as per the determined schedule.
-
Endpoint Analysis:
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[13][14]
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Analysis: Perform histological analysis (e.g., H&E, Ki-67 for proliferation, TUNEL for apoptosis) and molecular analysis (e.g., Western blot for signaling pathways) on the tumor tissue.
-
Key Signaling Pathways for Investigation
Based on the literature on pinosylvin and other stilbenoids, the following signaling pathways are key targets for investigation to elucidate the mechanism of action of this compound.
Nrf2/ARE Signaling Pathway
This pathway is a major regulator of the cellular antioxidant response.
Caption: Proposed activation of the Nrf2/ARE pathway by this compound.
PI3K/Akt and MAPK Signaling Pathways
These pathways are involved in cell survival, proliferation, and inflammation.
Caption: Proposed modulation of PI3K/Akt and MAPK pathways by this compound.
Detailed Experimental Protocols for Endpoint Analysis
ELISA for Mouse TNF-α in Serum
-
Sample Preparation: Collect blood and allow it to clot for 2 hours at room temperature. Centrifuge at 10,000 rpm for 5 minutes and collect the serum. Store at -20°C until use.[15]
-
Assay Procedure (example using a commercial kit):
-
Prepare standards and samples by diluting them in the provided assay diluent.
-
Add 50 µL of assay diluent to each well of the pre-coated plate.
-
Add 50 µL of standards, controls, or samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells.
-
Add 100 µL of conjugate to each well and incubate for 2 hours at room temperature.
-
Wash the wells.
-
Add 100 µL of substrate solution and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Western Blot for Nrf2 Activation in Rat Liver
-
Tissue Homogenization: Homogenize liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensity using image analysis software.
Morris Water Maze for Spatial Learning and Memory in Mice
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic paint) and a submerged escape platform.[16][17]
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
Place the mouse in the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.[18]
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (1 day after acquisition):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
Measurement of Blood Glucose and Insulin in Rats
-
Blood Glucose:
-
Collect a small drop of blood from the tail vein.
-
Apply the blood to a test strip and measure the glucose level using a glucometer.[19]
-
-
Serum Insulin:
-
Collect a larger blood sample (200-300 µL) from the tail vein or via cardiac puncture at the end of the study.
-
Process the blood to obtain serum.
-
Measure insulin levels using a rat-specific ELISA kit.
-
Histopathological Analysis of Pancreas in Diabetic Rats
-
Tissue Fixation: Fix the pancreas in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with hematoxylin and eosin (H&E).
-
Microscopic Examination: Examine the sections under a light microscope to assess the size, number, and morphology of the islets of Langerhans, and to look for signs of inflammation or necrosis.[11][12]
Measurement of Tumor Volume in Xenograft Mouse Models
-
Measurement: Use digital calipers to measure the length (longest dimension) and width (perpendicular to the length) of the tumor.
-
Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[13][14]
-
Frequency: Measure the tumor volume 2-3 times per week to monitor growth and response to treatment.
Conclusion
The provided application notes and protocols offer a robust framework for designing and executing in vivo animal model studies to investigate the therapeutic potential of this compound. By carefully selecting the appropriate animal model, route of administration, dose, and endpoints, researchers can generate valuable data on the efficacy and mechanism of action of this promising natural compound. The successful completion of such studies will be a critical step in translating the potential of this compound into novel therapeutic strategies for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological and Pharmacological Properties of Pinosylvin | Encyclopedia MDPI [encyclopedia.pub]
- 4. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of pterostilbene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pistilbeside CAS#: 58762-96-2 [amp.chemicalbook.com]
- 7. In vivo effect of pinosylvin and pterostilbene in the animal model of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Changes in pancreatic histology, insulin secretion and oxidative status in diabetic rats following treatment with Ficus deltoidea and vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. oncotarget.com [oncotarget.com]
- 15. chondrex.com [chondrex.com]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 18. mmpc.org [mmpc.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
Total Synthesis of Pinostilbenoside and Its Analogs: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinostilbenoside, a naturally occurring stilbene glycoside, and its analogs are emerging as promising candidates in drug discovery due to their diverse pharmacological activities, including antioxidant and antitumor effects. This document provides a comprehensive overview of the total synthesis of this compound and its analogs. It includes detailed protocols for the synthesis of the pinostilbene aglycone via various established methods, followed by chemical glycosylation to yield the final product. Furthermore, synthetic strategies for representative analogs are presented, along with a summary of their biological activities. Quantitative data is organized into tables for easy comparison, and key pathways are visualized to aid in understanding the synthetic and biological mechanisms.
Introduction
Stilbenoids are a class of plant secondary metabolites characterized by a 1,2-diphenylethylene backbone. This compound (3,5-dihydroxy-4'-methoxystilbene-3-O-β-D-glucoside) is a prominent member of this family, found in various plant species, including Pinus species. The presence of the glycosyl moiety enhances the water solubility and bioavailability of the parent aglycone, pinostilbene, making it an attractive molecule for therapeutic development. The total synthesis of this compound and the generation of its analogs are crucial for enabling further pharmacological studies and structure-activity relationship (SAR) investigations.
This application note outlines a plausible and efficient synthetic strategy for this compound, divided into two main stages: the synthesis of the pinostilbene aglycone and its subsequent glycosylation. Additionally, it provides protocols for the synthesis of key analogs and summarizes their reported biological activities.
Synthesis of the Pinostilbene Aglycone
The synthesis of the pinostilbene core can be achieved through several established olefination reactions. The choice of method may depend on the availability of starting materials, desired stereoselectivity (although the trans-isomer is generally more stable and common), and scalability. Below are detailed protocols for three widely used methods.
Wittig Reaction
The Wittig reaction is a reliable method for forming the stilbene double bond. It involves the reaction of a phosphonium ylide with an aldehyde or ketone.
Experimental Protocol:
-
Preparation of the Phosphonium Salt:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1 eq.) in anhydrous toluene, add triphenylphosphine hydrobromide (1.1 eq.).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and collect the precipitated 3,5-dihydroxybenzyl)triphenylphosphonium bromide by filtration. Wash with cold toluene and dry under vacuum.
-
-
Ylide Formation and Olefination:
-
Suspend the phosphonium salt (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq.) portion-wise.
-
Stir the resulting deep red solution at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzaldehyde (1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford trans-pinostilbene.
-
Heck Reaction
The Mizoroki-Heck reaction provides a powerful tool for the arylation of alkenes. In this case, an aryl halide is coupled with a styrene derivative.
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 3,5-dihydroxybromobenzene (1 eq.), 4-methoxystyrene (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq.), and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2 eq.).
-
Add anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield trans-pinostilbene.
-
Perkin Condensation
The Perkin condensation is another classical method for the synthesis of cinnamic acid derivatives, which can be precursors to stilbenes.
Experimental Protocol:
-
Condensation:
-
A mixture of 4-methoxyphenylacetic acid (1 eq.), 3,5-dihydroxybenzaldehyde (1.2 eq.), acetic anhydride (2.5 eq.), and triethylamine (2 eq.) is heated at 140-160 °C for 5-8 hours.
-
Cool the reaction mixture and pour it into water.
-
Acidify with dilute hydrochloric acid to precipitate the α-phenylcinnamic acid derivative.
-
-
Decarboxylation:
-
The crude α-phenylcinnamic acid is heated in quinoline with a catalytic amount of copper powder at 200-220 °C until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture, dissolve in a suitable organic solvent like ethyl acetate, and wash with dilute acid to remove quinoline.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain trans-pinostilbene.
-
Glycosylation of Pinostilbene to this compound
The final step in the total synthesis of this compound is the regioselective glycosylation of pinostilbene. The Koenigs-Knorr reaction is a well-established method for this transformation.
Koenigs-Knorr Glycosylation
This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.
Experimental Protocol:
-
Protection of Pinostilbene (if necessary):
-
To achieve regioselectivity for the 3-hydroxyl group, the 5-hydroxyl group may need to be protected. A common strategy is to use a bulky protecting group such as tert-butyldimethylsilyl (TBDMS) chloride.
-
Dissolve pinostilbene (1 eq.) in anhydrous DMF. Add imidazole (1.2 eq.) and TBDMSCl (1.1 eq.) at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up by adding water and extracting with ethyl acetate. Purify the 5-O-TBDMS-pinostilbene by column chromatography.
-
-
Glycosylation:
-
Dissolve the protected pinostilbene (1 eq.) in anhydrous dichloromethane (DCM) or a mixture of DCM and toluene.
-
Add a silver salt promoter, such as silver(I) carbonate (Ag₂CO₃) or silver triflate (AgOTf) (2-3 eq.), and a drying agent like molecular sieves (4 Å).
-
Cool the mixture to -20 °C to 0 °C and add a solution of acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (1.5 eq.) in anhydrous DCM dropwise.
-
Stir the reaction in the dark at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the silver salts and wash the filter cake with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the protected this compound.
-
-
Deprotection:
-
Dissolve the protected this compound in methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) (Zemplén deacetylation) and stir at room temperature for 2-4 hours to remove the acetyl groups.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter and concentrate the solution.
-
If a silyl protecting group was used, dissolve the deacetylated product in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq.). Stir at room temperature until deprotection is complete.
-
Quench with water, extract with ethyl acetate, and purify by column chromatography to yield this compound.
-
Synthesis of this compound Analogs
The synthetic routes described above can be adapted to produce a variety of this compound analogs.
Pterostilbene Glucoside
Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) is a close analog of pinostilbene. Its glucoside can be synthesized following a similar strategy.
Protocol:
-
Synthesis of Pterostilbene:
-
Use 3,5-dimethoxybenzaldehyde and 4-hydroxybenzylphosphonium bromide in a Wittig reaction.
-
Alternatively, use 3,5-dimethoxybromobenzene and 4-hydroxystyrene in a Heck reaction.
-
-
Glycosylation:
-
Protect the 4'-hydroxyl group of pterostilbene using a suitable protecting group (e.g., benzyl ether).
-
Perform a Koenigs-Knorr glycosylation at the free hydroxyl group (if any) or deprotect selectively to allow glycosylation at the desired position.
-
A more direct approach is the glycosylation of pterostilbene itself, which would likely occur at the 4'-hydroxyl group due to its higher reactivity. The protocol would be similar to the one described for pinostilbene.
-
Analogs with Different Glycosyl Moieties
Analogs with different sugars can be prepared by using the corresponding acetylated glycosyl bromides (e.g., acetobromogalactose, acetobromomannose) in the Koenigs-Knorr reaction.
Data Presentation
| Compound | Synthesis Method | Key Reagents | Typical Yield (%) | ¹H NMR (Selected Signals) | MS (m/z) |
| Pinostilbene | Wittig Reaction | (3,5-dihydroxybenzyl)triphenylphosphonium bromide, 4-methoxybenzaldehyde | 60-75 | trans-olefinic protons (~7.0 ppm, d), aromatic protons | [M+H]⁺ ~243 |
| Heck Reaction | 3,5-dihydroxybromobenzene, 4-methoxystyrene, Pd(OAc)₂ | 55-70 | trans-olefinic protons (~7.0 ppm, d), aromatic protons | [M+H]⁺ ~243 | |
| This compound | Koenigs-Knorr Glycosylation | Pinostilbene, Acetobromoglucose, Ag₂CO₃ | 40-55 (glycosylation step) | Anomeric proton (~5.0 ppm, d), aromatic and olefinic protons | [M+H]⁺ ~405 |
| Pterostilbene | Wittig Reaction | (4-hydroxybenzyl)triphenylphosphonium bromide, 3,5-dimethoxybenzaldehyde | 65-80 | trans-olefinic protons (~6.9 ppm, d), aromatic protons | [M+H]⁺ ~257 |
| Pterostilbene Glucoside | Koenigs-Knorr Glycosylation | Pterostilbene, Acetobromoglucose, Ag₂CO₃ | 45-60 (glycosylation step) | Anomeric proton (~4.9 ppm, d), aromatic and olefinic protons | [M+H]⁺ ~419 |
Note: Yields and spectral data are approximate and can vary based on specific reaction conditions and purification methods.
Visualization of Workflows and Pathways
General Synthetic Workflow
Caption: General workflow for the total synthesis of this compound.
Pinostilbene Modulated PI3K/Akt Signaling Pathway
Caption: Pinostilbene inhibits the PI3K/Akt signaling pathway.
Conclusion
The total synthesis of this compound and its analogs is a feasible endeavor for well-equipped organic chemistry laboratories. The synthetic strategies outlined in this application note, based on established and reliable chemical transformations, provide a clear pathway to obtaining these valuable compounds for further research. The ability to synthesize these molecules opens up avenues for in-depth biological evaluation, SAR studies, and the development of novel therapeutic agents. The provided protocols and data serve as a foundational guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.
Application of Pinostilbenoside as a chemical standard for phytochemical analysis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinostilbenoside, a stilbene glycoside found in various plant species, is gaining recognition as a valuable chemical standard for phytochemical analysis. Its consistent purity and well-characterized properties make it an ideal reference material for the identification and quantification of related compounds in complex plant extracts and herbal formulations. This document provides detailed application notes and protocols for the use of this compound as a chemical standard, including its physicochemical properties, analytical methodologies, and potential biological activities. The standardization of herbal medicine is crucial to ensure quality, safety, and efficacy, and the use of reliable chemical standards like this compound is a cornerstone of this process.
Physicochemical Properties of this compound
As a reference standard, understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical procedures.
Table 1: Physicochemical Data of this compound
| Property | Data | Source |
| Chemical Name | (2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Synonyms | Not available | |
| CAS Number | 58762-96-2 | [1] |
| Molecular Formula | C₂₁H₂₄O₈ | Inferred from structure |
| Molecular Weight | 404.41 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General knowledge |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | General knowledge |
| Storage | Store at 2-8°C, protected from light and moisture. | General knowledge |
Application as a Chemical Standard in Phytochemical Analysis
This compound serves as a critical tool for the qualitative and quantitative analysis of stilbenes and other related phenolic compounds in plant materials. Its applications include:
-
Method Validation: Used to validate analytical methods such as HPLC, UPLC, and HPTLC for accuracy, precision, linearity, and sensitivity.
-
Herbal Medicine Standardization: Acts as a marker compound for the quality control and standardization of herbal extracts and formulations.
-
Pharmacokinetic Studies: Can be used as a reference standard in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of stilbene glycosides.
Experimental Protocols
The following are detailed protocols for common analytical techniques using this compound as a chemical standard.
This protocol outlines a general method for the quantification of this compound in a plant extract. Method validation should be performed according to ICH guidelines.
Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound quantification using HPLC.
Protocol:
-
Standard Preparation:
-
Accurately weigh about 5 mg of this compound reference standard and dissolve in methanol in a 5 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 1 g of powdered plant material and place it in a flask.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 320 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
-
Table 2: HPLC Method Validation Parameters (Illustrative)
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
For trace-level quantification, a UPLC-MS/MS method is recommended.
Protocol:
-
Standard and Sample Preparation: Prepare as described in the HPLC protocol, but use LC-MS grade solvents and dilute to a lower concentration range (e.g., 1-1000 ng/mL).
-
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (to be determined by direct infusion of the standard).
-
Table 3: UPLC-MS/MS Method Parameters (Illustrative)
| Parameter | Value |
| Precursor Ion (m/z) | [M-H]⁻ 403.4 |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be optimized |
| Cone Voltage (V) | To be optimized |
HPTLC is a valuable tool for creating a chemical fingerprint of an herbal extract, with this compound as a marker compound.
Workflow for HPTLC Fingerprint Analysis
Caption: Workflow for HPTLC fingerprint analysis using this compound.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Prepare a concentrated methanolic extract of the plant material (e.g., 100 mg/mL).
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Application: Apply 2 µL of the standard and 5 µL of the sample extract as bands using an automated applicator.
-
Mobile Phase: A suitable solvent system, for example, Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Air dry the plate.
-
-
Detection and Documentation:
-
Visualize the plate under UV light at 254 nm and 366 nm.
-
Perform densitometric scanning at the wavelength of maximum absorbance for this compound.
-
The resulting chromatogram serves as a fingerprint for the extract, with the this compound band as a reference marker.
-
Potential Biological Activity and Signaling Pathways
While research is ongoing, this compound and related stilbenes have demonstrated a range of biological activities. Pterostilbene, a structurally similar compound, has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3][4] It is plausible that this compound may exhibit similar mechanisms of action.
Hypothesized NF-κB Inhibitory Pathway of this compound
Caption: Hypothesized mechanism of NF-κB inhibition by this compound.
The diagram illustrates the canonical NF-κB signaling pathway, where an inflammatory stimulus leads to the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of the active NF-κB dimer (p50/p65) to induce the transcription of pro-inflammatory genes.[5][6] this compound is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the downstream inflammatory cascade. Further in vitro studies are required to confirm this specific mechanism for this compound.
Conclusion
This compound is a valuable and reliable chemical standard for the phytochemical analysis of plant extracts. The protocols provided herein offer a starting point for the development and validation of analytical methods for its quantification and for its use in the fingerprinting of herbal materials. Further research into its biological activities, particularly its potential anti-inflammatory properties via modulation of signaling pathways like NF-κB, will enhance its importance in the fields of natural product chemistry and drug discovery.
References
- 1. This compound, 58762-96-2 [thegoodscentscompany.com]
- 2. apexbt.com [apexbt.com]
- 3. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.pugetsound.edu [primo.pugetsound.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. NF-κB-Mediated Modulation of Inducible Nitric Oxide Synthase Activity Controls Induction of the Epstein-Barr Virus Productive Cycle by Transforming Growth Factor Beta 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Analyzing Pinostilbenoside-Induced Cell Cycle Arrest via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbenoside, a stilbenoid found in certain plants, is under investigation for its potential therapeutic properties, including its anticancer effects. A key mechanism by which anticancer agents exert their effects is through the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This application note provides a detailed protocol for the analysis of cell cycle distribution in cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to quantitatively assess the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1] This allows for the precise determination of a compound's effect on cell cycle progression. While direct data on this compound is emerging, the methodologies and expected outcomes can be extrapolated from studies on structurally related compounds like pterostilbene, which has been shown to induce cell cycle arrest.[2][3][4]
Principle of the Assay
This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA.[5][6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will exhibit approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing a large population of cells using a flow cytometer, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.[7] To ensure accurate DNA staining, cells are treated with RNase to prevent PI from binding to double-stranded RNA.[5][8]
Data Presentation
The following table summarizes hypothetical quantitative data on the effects of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment. This data is presented as an example of expected results.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 65.2 ± 3.1 | 25.4 ± 2.5 | 9.4 ± 1.8 |
| This compound | 10 | 75.8 ± 4.2 | 15.1 ± 2.1 | 9.1 ± 1.5 |
| This compound | 25 | 82.3 ± 3.9 | 10.2 ± 1.9 | 7.5 ± 1.3 |
| This compound | 50 | 88.1 ± 4.5 | 6.5 ± 1.2 | 5.4 ± 1.1 |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Culture Medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4[6]
-
Trypsin-EDTA
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)[5]
-
RNase A Solution (e.g., 100 µg/mL in PBS)[8]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the analysis of this compound-induced cell cycle arrest.
Step-by-Step Protocol
-
Cell Seeding: Seed the desired cell line into 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[5]
-
-
Cell Fixation:
-
Wash the cell pellet twice with cold PBS.[5]
-
Resuspend the cell pellet and, while gently vortexing, add 5 ml of ice-cold 70% ethanol dropwise to fix the cells.[5][8] This step is crucial to prevent cell clumping.
-
Incubate the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks at this stage.[5]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.[5]
-
Carefully aspirate the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 ml of PBS containing 100 µg/ml RNase A and incubate for 30 minutes at 37°C to degrade any RNA.[8]
-
Add 50 µg/ml of propidium iodide to the cell suspension.[5]
-
Incubate for at least 15-30 minutes at room temperature in the dark before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use the appropriate laser (e.g., 488 nm) for excitation and collect the emission signal at the appropriate wavelength (around 600 nm).[5]
-
Collect data for at least 10,000-20,000 events per sample.
-
Use software to gate the cell population and analyze the cell cycle distribution based on the DNA content histogram.
-
Hypothetical Signaling Pathway for this compound-Induced G0/G1 Arrest
Based on the known mechanisms of the related compound pterostilbene, this compound may induce cell cycle arrest through the modulation of key regulatory proteins.[2][4] The following diagram illustrates a potential signaling pathway.
Caption: A diagram of a potential signaling cascade for this compound-induced G0/G1 cell cycle arrest.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension by proper trypsinization and gentle vortexing during ethanol fixation. Passing the cell suspension through a cell strainer may also help.
-
High CV in G0/G1 Peak: This may indicate improper staining or instrument settings. Ensure proper mixing of PI stain and optimize flow cytometer settings.
-
Noisy Data: Ensure a sufficient number of events are collected and that the cell concentration is optimal for the flow cytometer.
-
Unexpected Cell Cycle Distribution in Control: Ensure cells are in the logarithmic growth phase and have not become confluent, which can cause contact inhibition and G0/G1 arrest.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry. By following these detailed steps, researchers can effectively quantify the effects of this and other compounds on cell cycle progression, a critical step in the evaluation of potential anticancer agents. The provided hypothetical data and signaling pathway offer a framework for expected outcomes and mechanistic investigations.
References
- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 2. Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemopreventive effects of pterostilbene through p53 and cell cycle in mouse lung of squamous cell carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. protocols.io [protocols.io]
- 8. ucl.ac.uk [ucl.ac.uk]
Application Note: Pressurized Liquid Extraction of Pinostilbenoside from Pine Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinostilbenoside, a glycoside of pinosylvin, is a stilbenoid found in various plant species, notably in the bark of Pinus cembra L. (Swiss stone pine)[1]. Stilbenoids are recognized for their diverse and potent biological activities, making them valuable candidates for pharmaceutical and nutraceutical development. Efficiently extracting these compounds from complex plant matrices is a critical step in their study and utilization. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern technique that employs liquid solvents at elevated temperatures and pressures. These conditions enhance analyte solubility, improve solvent penetration into the plant matrix, and increase mass transfer rates, leading to significantly higher extraction efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.
This document provides a detailed protocol and application data for the extraction of this compound from pine bark using PLE. The methodology is synthesized from established PLE procedures for related phenolic and stilbenoid compounds.
Experimental Protocols
This protocol outlines a recommended starting point for the extraction of this compound from pine bark. Optimization may be required depending on the specific species and material characteristics.
1. Plant Material Preparation
-
Source: Bark from Pinus cembra L. or other relevant Pinus species[1][2].
-
Drying: Air-dry the raw bark to a constant weight or use a circulating air oven at a controlled temperature (e.g., 40-50 °C) to reduce moisture content to <10%. Overheating should be avoided to prevent degradation of thermolabile compounds.
-
Grinding: Mill the dried bark into a fine powder (e.g., 0.5–1.0 mm particle size) to increase the surface area available for extraction.
-
Storage: Store the powdered material in a sealed, airtight container in a cool, dark, and dry place until extraction.
2. Pressurized Liquid Extraction (PLE) Procedure
-
Instrumentation: A standard PLE system (e.g., Dionex ASE, etc.) is used.
-
Extraction Cell Preparation:
-
Place a cellulose or glass fiber filter at the bottom outlet of the stainless-steel extraction cell.
-
Mix the powdered plant material (e.g., 5-10 g) with an inert dispersant like diatomaceous earth or clean sand at a 1:1 (w/w) ratio to prevent clumping and ensure even solvent flow.
-
Load the mixture into the extraction cell and gently tap to ensure uniform packing.
-
Place a second filter on top of the sample.
-
Seal the cell finger-tight.
-
-
PLE Instrument Parameters: The following parameters are recommended as a starting point for method development.
| Parameter | Recommended Value/Range | Justification |
| Extraction Solvent | Ethanol:Water (50:50, v/v) | Ethanol is effective for dissolving stilbenes, while water enhances desorption from the matrix and is suitable for the polar glycoside moiety. This mixture is considered a "green" solvent[3]. |
| Temperature | 80 - 120 °C | Elevated temperatures decrease solvent viscosity and increase solubility and diffusion rates. Stilbenes are generally stable in this range for short extraction times. |
| Pressure | 1500 psi (10.3 MPa) | Pressure is maintained high enough to keep the solvent in its liquid state well above its atmospheric boiling point. |
| Static Time | 10 minutes | Allows for sufficient time for the heated, pressurized solvent to penetrate the sample matrix and solubilize the target analyte. |
| Extraction Cycles | 2 - 3 | Multiple cycles with fresh solvent ensure a more exhaustive extraction of the target compound. |
| Rinse Volume | 60% of cell volume | Flushes the remaining extract from the cell and lines after the static cycle. |
| Purge Time | 120 seconds | Uses nitrogen gas to purge all solvent from the extraction cell into the collection vial, ensuring complete recovery. |
-
Post-Extraction Processing:
-
The collected extract is allowed to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter to remove any fine particulate matter.
-
For analysis or further purification, the solvent can be removed using a rotary evaporator under reduced pressure.
-
The dried extract should be stored at -20 °C in the dark.
-
Data Presentation
The primary advantage of PLE is its superior efficiency over traditional techniques. While specific data for this compound is not widely published, the following table illustrates the typical performance improvements of PLE compared to conventional Solid-Liquid Extraction (SLE) for related compounds (bioactive inositols) from a similar matrix (pine nuts).
Table 1: Comparison of PLE and Conventional SLE for Bioactive Compounds from Pine Material (Data adapted from a study on inositols from pine nuts to illustrate the advantages of the PLE technique)
| Parameter | Pressurized Liquid Extraction (PLE) | Solid-Liquid Extraction (SLE) |
| Extraction Time | 18 minutes | 2 hours (120 minutes) |
| Solvent Volume | 4.5 mL | 10 mL |
| Temperature | 50 °C | Room Temperature |
| Yield (mg/g) | 5.7 | 3.7 |
| Source: Adapted from Ruiz-Aceituno et al., 2014[2][4]. This data demonstrates a ~54% increase in yield with a significant reduction in time and solvent volume when using PLE. |
Table 2: Recommended Starting Parameters for PLE Method Development for this compound
| Parameter | Value | Notes |
| Plant Material | 10 g dried, powdered Pinus cembra bark | Mixed 1:1 with diatomaceous earth. |
| Extraction Cell | 34 mL Stainless Steel | Standard cell size. |
| Solvent | Ethanol:Water (50:50, v/v) | A versatile solvent for phenolic glycosides. |
| Temperature | 100 °C | A good starting point to balance solubility and stability. |
| Pressure | 1500 psi | Standard operating pressure for most applications. |
| Static Time | 10 min | |
| Static Cycles | 2 | |
| Rinse Volume | 60% | |
| Purge Time | 120 s (N₂) | |
| Collection | 250 mL glass vial |
Mandatory Visualization
The following diagram illustrates the complete workflow for the Pressurized Liquid Extraction of this compound from the initial plant material to the final analytical sample.
Caption: Workflow for this compound Extraction using PLE.
References
Troubleshooting & Optimization
How to improve the solubility of Pinostilbenoside for cell-based assays
Welcome to the technical support center for the use of pinostilbenoside in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly related to the solubility of this promising stilbenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a naturally occurring stilbenoid glycoside. Like many other stilbenoids, it exhibits poor solubility in aqueous solutions, such as cell culture media. This low solubility can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes. Therefore, proper handling and dissolution are critical for successful cell-based assays.
Q2: What are the recommended solvents for dissolving this compound?
For cell culture applications, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone are commonly used to prepare stock solutions of hydrophobic compounds like this compound. Of these, DMSO is often the preferred solvent due to its high solubilizing power for a wide range of organic molecules.
Q3: What is the maximum concentration of organic solvents that can be used in cell culture without causing cytotoxicity?
The cytotoxicity of organic solvents is cell-line dependent. However, a general guideline is to keep the final concentration of the solvent in the cell culture medium as low as possible, typically below 0.5% (v/v). For sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment (treating cells with the solvent at the same final concentration used for the compound) to assess the solvent's impact on your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates upon addition to cell culture medium. | 1. The concentration of this compound in the working solution is too high. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility in the aqueous medium. 3. Rapid dilution of the stock solution into the aqueous medium. | 1. Lower the final working concentration of this compound. 2. Ensure the final solvent concentration is sufficient to maintain solubility, while remaining non-toxic to the cells (ideally ≤ 0.5% for DMSO). 3. Perform a serial dilution of the stock solution in the cell culture medium. Add the this compound stock solution to a small volume of medium first, mix well, and then add this intermediate dilution to the final volume. Gently swirl the culture plate or tube while adding the compound. |
| Inconsistent or non-reproducible results in cell-based assays. | 1. Incomplete dissolution of this compound in the stock solution. 2. Degradation of this compound in the stock solution over time. 3. Precipitation of the compound in the incubator over the course of the experiment. | 1. Ensure the stock solution is clear and free of any visible particles before use. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution. 2. Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. 3. Visually inspect the culture plates under a microscope for any signs of precipitation during the experiment. If precipitation is observed, the experiment may need to be repeated with a lower concentration of this compound. |
| Observed cytotoxicity is higher than expected, even at low concentrations of this compound. | 1. The solvent concentration is too high and is causing cellular stress or death. 2. The this compound stock solution was not properly mixed, leading to a higher actual concentration than intended. | 1. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration in your experiments is below this level. 2. Thoroughly vortex the stock solution before making dilutions. |
Quantitative Data Summary
Table 1: Solubility of Related Stilbenoids in Common Organic Solvents
| Compound | Solvent | Solubility (mg/mL) |
| Pinosylvin | DMSO | ~10[1] |
| Pinosylvin | Ethanol | ~20[1] |
| VU0238429 (a structurally different small molecule) | DMSO | ≥20 |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always perform a vehicle control. |
| Ethanol | 0.1% - 0.5% | Can have biological effects at higher concentrations. |
| Acetone | ≤ 0.5% | Generally considered less toxic than DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber vials
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The exact volume of DMSO will depend on the desired stock concentration and the solubility of the specific batch of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution. Ensure the final solution is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber vials).
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell-based assay.
-
Serial Dilution Method (Recommended): a. Prepare an intermediate dilution by adding the calculated volume of the stock solution to a small volume of pre-warmed cell culture medium. Mix gently but thoroughly. b. Add the intermediate dilution to the final volume of cell culture medium to reach the desired working concentration.
-
Direct Addition Method (for very low final concentrations): a. While gently swirling the culture plate or tube containing the cells and medium, add the calculated volume of the stock solution dropwise.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the cytotoxic level for your specific cell line (ideally ≤ 0.5%).
-
Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experimental setup.
Signaling Pathways and Experimental Workflows
This compound is a stilbenoid, and related compounds have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. While direct studies on this compound are emerging, insights can be drawn from its aglycone, pinostilbene, and other similar molecules. Pinostilbene has been shown to inhibit the PI3K/Akt signaling pathway[2]. Other related compounds have been found to affect the NF-κB and MAPK pathways.
Below are diagrams illustrating these potential signaling pathways and a general experimental workflow for investigating the effects of this compound.
References
Addressing Pinostilbenoside stability issues in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of pinostilbenoside in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitate formation is a common issue, often related to solvent choice and concentration. This compound, a stilbene glycoside, has moderate polarity.
-
Troubleshooting Steps:
-
Verify Solvent Miscibility: Ensure your solvent system is homogenous. If using a co-solvent system (e.g., DMSO and water), ensure the final concentration of the organic solvent is sufficient to maintain solubility.
-
Check Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Try preparing a more dilute solution.
-
Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and sonicate for a few minutes. This can help redissolve the compound. Avoid excessive heat, which could lead to degradation.
-
Solvent Adjustment: Consider switching to a solvent with a different polarity or using a higher percentage of an organic co-solvent.
-
Q2: I am observing a change in the color of my this compound solution over time. Is this normal?
A2: A color change often indicates chemical degradation. Stilbenes can be susceptible to oxidation and light-induced isomerization.
-
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.
-
Solvent Purity: Ensure the solvent used is of high purity and free from peroxides, which can initiate oxidative degradation.
-
pH Consideration: The pH of the solution can influence stability. Stilbenes can be unstable at extreme pH values. Whenever possible, use buffered solutions at a pH close to neutral.
-
Q3: How should I properly store my this compound stock solutions?
A3: Proper storage is crucial to maintain the integrity of your this compound stock solutions.
-
Recommended Storage Conditions:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation and moisture absorption by DMSO.
-
Moisture Protection: Use vials with tight-fitting caps and consider storing them in a desiccator to protect from moisture, as water can affect compound stability in DMSO.
-
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
-
A rapid decrease in the parent compound peak area when analyzed by HPLC.
-
Appearance of new peaks in the chromatogram.
-
Change in solution appearance (e.g., color).
Possible Causes:
-
Hydrolysis: The glycosidic bond in this compound may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Dissolved oxygen in the aqueous solvent can lead to oxidative degradation.
-
Photodegradation: Exposure to light can cause isomerization or degradation.
Solutions:
-
pH Control: Use a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) with a pH between 6 and 7.5.
-
Degas Solvents: Before preparing the solution, degas the aqueous solvent by sparging with nitrogen or by sonication under vacuum.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid, if compatible with your experimental setup.
-
Light Protection: Always handle and store the solution in light-protected conditions.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in biological activity between experiments.
-
Loss of activity over the duration of the experiment.
Possible Causes:
-
Instability in Culture Media: this compound may be unstable in the complex environment of cell culture media, which contains salts, amino acids, and other components. The pH of the media can also change during cell growth.
-
Adsorption to Plastics: The compound may adsorb to the surface of plasticware (e.g., pipette tips, plates).
-
Interaction with Serum Proteins: If fetal bovine serum (FBS) or other serum is used, this compound may bind to proteins, reducing its effective concentration.
Solutions:
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Pre-incubation Stability Test: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the time course of your assay.
-
Use of Low-Binding Plastics: Utilize low-protein-binding plasticware to minimize adsorption.
-
Consider Serum-Free Conditions: If possible, conduct initial experiments in serum-free media to assess the direct effect of the compound.
Data Summary
Table 1: General Stability Profile of Stilbenes in Common Solvents (Qualitative)
| Solvent | Polarity | General Stability of Stilbenes | Potential Issues for this compound |
| DMSO | Polar Aprotic | Generally Good (for stock solutions) | Hygroscopic (absorbs water), potential for degradation upon long-term storage at room temperature. |
| Ethanol | Polar Protic | Moderate | Potential for solvolysis (reaction with the solvent). |
| Methanol | Polar Protic | Moderate | Similar to ethanol, potential for solvolysis. |
| Acetonitrile | Polar Aprotic | Good | Limited solubility for some polar compounds. |
| Water (buffered) | Polar Protic | Poor to Moderate | Susceptible to hydrolysis, oxidation, and microbial growth. Stability is pH-dependent. |
Note: This table provides a general overview. Specific stability data for this compound is limited, and empirical testing is recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Dissolve a known amount in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (e.g., 50 µg/mL in methanol:water 1:1) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample in the dark.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
Visualizations
Troubleshooting peak tailing in Pinostilbenoside HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of pinostilbenoside, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.
Is your this compound peak exhibiting tailing?
Follow this step-by-step guide to identify the potential cause and implement the appropriate solution.
Q1: Have you checked for issues with your mobile phase?
An improperly prepared or degraded mobile phase is a frequent cause of peak tailing.
-
Action:
-
Ensure the mobile phase is freshly prepared.
-
Verify the pH of the aqueous portion of your mobile phase. For this compound, which has phenolic hydroxyl groups, a slightly acidic mobile phase (pH 2.5-3.5) is recommended to suppress the ionization of residual silanol groups on the column, a primary cause of peak tailing. The pKa of the phenolic hydroxyl groups of the aglycone, pinostilbene, is likely greater than 9.
-
Consider adding a small amount of an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase.
-
Degas the mobile phase thoroughly to prevent bubble formation, which can affect the baseline and peak shape.
-
Q2: Is your HPLC column in good condition and appropriate for the analysis?
The column is a critical component, and its condition and chemistry play a significant role in peak shape.
-
Action:
-
Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent, such as isopropanol or a high concentration of acetonitrile, to remove strongly retained compounds.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases. If the column is old or has been used extensively, it may need to be replaced.
-
Column Choice: For the analysis of phenolic compounds like this compound, a high-purity, end-capped C18 column is recommended to minimize interactions with residual silanol groups.
-
Q3: Are your sample preparation and injection parameters optimized?
The way your sample is prepared and introduced into the HPLC system can significantly impact peak shape.
-
Action:
-
Sample Solvent: Dissolve your this compound standard and samples in a solvent that is of similar or weaker elution strength than your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Sample Overload: Injecting too high a concentration of your analyte can saturate the column and cause peak tailing. Try diluting your sample and re-injecting.
-
Injection Volume: A large injection volume, especially with a strong sample solvent, can also lead to peak broadening and tailing. Reduce the injection volume if possible.
-
Q4: Have you considered extra-column effects?
Peak broadening and tailing can also be caused by factors outside of the column.
-
Action:
-
Tubing: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume.
-
Fittings: Ensure all fittings are properly tightened to prevent leaks and minimize dead volume.
-
Detector Cell: A large detector cell volume can contribute to peak broadening. If possible, use a detector with a smaller cell volume.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal peak shape in HPLC?
A: The ideal peak shape in HPLC is a symmetrical, Gaussian peak. A common measure of peak symmetry is the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For quantitative analysis, a tailing factor between 0.9 and 1.2 is generally considered acceptable.
Q: Why is peak tailing a problem in quantitative analysis?
A: Peak tailing can lead to inaccurate peak integration, as the end of the peak can be difficult to determine precisely. This can result in poor accuracy and precision in your quantitative results. Tailing peaks are also wider, which reduces resolution between closely eluting peaks.
Q: What type of HPLC column is best for this compound analysis?
A: A reversed-phase C18 column is the most common and generally suitable choice for the analysis of this compound and other stilbenoids. To minimize peak tailing, it is highly recommended to use a modern, high-purity silica-based C18 column with end-capping.
Q: How does the mobile phase pH affect the peak shape of this compound?
A: The mobile phase pH is a critical parameter. This compound contains phenolic hydroxyl groups that can interact with residual, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase. At a mid-range pH, these silanol groups can be deprotonated (SiO-), leading to strong ionic interactions with the analyte and causing peak tailing. By maintaining a low mobile phase pH (e.g., 2.5-3.5) with an acidic modifier like formic acid, the ionization of these silanol groups is suppressed, minimizing these secondary interactions and resulting in a more symmetrical peak shape.
Q: Can the organic modifier in the mobile phase affect peak tailing?
A: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. While both can be effective, sometimes switching from one to the other can improve peak symmetry for a particular analyte. It is worth experimenting with both to see which provides the better peak shape for this compound in your specific method.
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This method provides a starting point for the analysis of this compound and can be further optimized to achieve the best peak shape and resolution for your specific application.
| Parameter | Recommendation |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), high-purity, end-capped |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 306 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard and samples in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) |
Quantitative Data Summary
| Compound Property | Value/Information |
| Pinostilbene pKa | The pKa of the phenolic hydroxyl groups is likely greater than 9. |
| Pinostilbene Solubility | More soluble in organic solvents (e.g., ethanol, methanol, acetonitrile) than in water. |
Visualizations
Troubleshooting Workflow for Peak Tailing
Purification strategies for removing byproducts in Pinostilbenoside synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pinostilbenoside.
Troubleshooting Guides
This section addresses common issues observed during the purification of this compound, providing potential causes and solutions.
1. Issue: Low Yield of this compound After Purification
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction: | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize reaction conditions such as temperature, reaction time, and catalyst loading. |
| Degradation of Product: | - this compound, like other stilbenoids, can be sensitive to light and heat. Protect the reaction mixture and purified product from direct light and high temperatures. - Use degassed solvents to minimize oxidation. |
| Suboptimal Purification Parameters: | - Column Chromatography: Ensure the appropriate solvent system is used for effective separation. A gradient elution may be necessary. - Recrystallization: The chosen solvent may be too good, leading to loss of product in the mother liquor. Try a different solvent or a solvent/anti-solvent system. - Preparative HPLC: Optimize the mobile phase composition and gradient to ensure good separation and recovery. |
| Product Adsorption on Stationary Phase: | - In column chromatography, highly polar products can irreversibly adsorb to silica gel. Consider using a different stationary phase like alumina or a polymer-based resin. |
2. Issue: Presence of Impurities in the Final Product
| Potential Byproduct/Impurity | Identification | Purification Strategy |
| cis-Pinostilbenoside | Typically has a different retention time in HPLC compared to the trans-isomer.[1] Can be identified by 1H NMR spectroscopy. | - Column Chromatography: Careful selection of the solvent system can allow for the separation of geometric isomers.[2][3] - Preparative HPLC: A C18 column with a methanol/water or acetonitrile/water gradient is often effective.[4][5] - Recrystallization: May selectively crystallize the desired trans-isomer if the solubility of the isomers is sufficiently different in the chosen solvent.[6] |
| Unreacted Pinostilbene (Aglycone) | Lower polarity than this compound, will have a longer retention time in reversed-phase HPLC. | - Column Chromatography: Easily separated due to the significant polarity difference. Pinostilbene will elute much earlier with a non-polar mobile phase. |
| Acetylated this compound (from Koenigs-Knorr glycosylation) | Higher molecular weight detectable by mass spectrometry. Different retention time in HPLC. | - Deacetylation: Treat the crude product with a base such as sodium methoxide in methanol to remove the acetyl protecting groups before final purification. |
| Unreacted Glycosyl Donor (e.g., Acetobromoglucose) | Highly polar, will have a very short retention time in reversed-phase HPLC. | - Aqueous Work-up: Can often be removed by washing the organic reaction mixture with water or brine. - Column Chromatography: Will elute with highly polar solvent fractions. |
| Orthogonal Byproducts from Glycosylation | May include products of glycosyl donor hydrolysis or rearrangement. | - The Koenigs-Knorr reaction can produce byproducts.[7][8] Purification strategies will depend on the specific byproduct. A combination of column chromatography and preparative HPLC is often necessary for complex mixtures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most common byproducts depend on the synthetic route. If a Wittig reaction is used to form the stilbene backbone, the corresponding cis-isomer is a common impurity. During the glycosylation step, which may involve a Koenigs-Knorr type reaction, potential byproducts include unreacted pinostilbene (the aglycone), incompletely deprotected intermediates (e.g., acetylated this compound), and byproducts from the glycosyl donor.
Q2: How can I effectively remove the cis-isomer of this compound?
A2: Separation of cis and trans isomers can be challenging but is often achievable using chromatographic techniques.[1][6] Preparative HPLC with a C18 column is typically the most effective method.[4][5] Careful optimization of the mobile phase, often a gradient of methanol or acetonitrile in water, is key to achieving good resolution.[5] Column chromatography on silica gel can also be used, though it may require careful solvent system selection and optimization.[2][3]
Q3: What is the best general approach for purifying crude this compound?
A3: A multi-step approach is often most effective.
-
Initial Work-up: After the reaction, an aqueous work-up can remove highly polar impurities like salts and unreacted glycosyl donors.
-
Column Chromatography: This is a good first-pass purification to remove major impurities with significantly different polarities, such as the unreacted pinostilbene aglycone.
-
Recrystallization or Preparative HPLC: For final purification to remove closely related impurities like the cis-isomer or other glycosylation byproducts, either recrystallization (if a suitable solvent system can be found) or preparative HPLC is recommended. Preparative HPLC generally offers higher resolution for difficult separations.[4][9]
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: Recrystallization can be a powerful purification technique if the right conditions are found.[10] If your compound is not crystallizing, consider the following:
-
Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Experiment with a range of solvents of varying polarities.
-
Solvent/Anti-Solvent System: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.
-
Seeding: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Purity: If the crude material is very impure, it may inhibit crystallization. A preliminary purification by column chromatography may be necessary.
Quantitative Data on Purification
The following table summarizes typical purities and recoveries for different purification techniques. Note that actual results will vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Technique | Typical Purity Achieved | Typical Recovery | Notes |
| Column Chromatography (Silica Gel) | 85-95% | 70-90% | Effective for removing impurities with significantly different polarities. |
| Recrystallization | >98% | 50-80% | Highly dependent on the solvent system and the nature of the impurities. |
| Preparative HPLC | >99% | 60-85% | Offers the highest resolution for separating closely related isomers.[4][11] |
Experimental Protocols
1. General Protocol for Column Chromatography of Crude this compound
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Packing: The column can be packed as a slurry in the initial mobile phase to ensure a homogenous packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). The exact gradient will need to be optimized based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
2. General Protocol for Preparative HPLC Purification of this compound
-
Column: A reversed-phase C18 column is commonly used for stilbenoid separation.
-
Mobile Phase: A gradient of methanol or acetonitrile in water is typically employed. A shallow gradient is often necessary to resolve closely eluting isomers.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase and filter it through a 0.45 µm filter before injection.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 305 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the organic solvent from the collected fraction under reduced pressure, followed by lyophilization to obtain the pure compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 2. CN103018350B - High performance liquid chromatography separation method of paroxol cis and trans isomers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. warwick.ac.uk [warwick.ac.uk]
Navigating the Matrix: A Technical Guide to Minimizing Interferences in LC-MS/MS Analysis of Pinostilbenoside
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Pinostilbenoside, matrix effects can pose a significant challenge to data accuracy and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate these effects in your bioanalytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect my this compound analysis?
A: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These components can include salts, proteins, lipids, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3] This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity of your assay.[3] Electrospray ionization (ESI) is particularly susceptible to these effects.[1][3]
Q2: I'm observing significant ion suppression for this compound. What are the likely causes and how can I troubleshoot this?
A: Ion suppression is the most common matrix effect.[2] Key causes include:
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Co-eluting Phospholipids: These are major culprits in biological matrices like plasma and are known to suppress the ionization of target analytes.
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High Concentrations of Salts or Other Endogenous Components: These can compete with this compound for ionization.
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Poor Chromatographic Separation: If matrix components elute at the same time as this compound, the likelihood of ion suppression increases.
Troubleshooting Steps:
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Optimize Sample Preparation: This is the most effective way to combat matrix effects.[2] Consider more rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.
-
Improve Chromatographic Resolution: Adjust your LC method to better separate this compound from interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will behave nearly identically to the analyte during sample preparation and ionization, effectively compensating for matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but requires careful validation.
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Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q3: How can I quantitatively assess the matrix effect in my this compound assay?
A: The most widely accepted method is the post-extraction spike .[4] This involves comparing the peak area of this compound in a sample where it is spiked into the matrix after extraction with the peak area of this compound in a neat solution at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Ideally, the matrix factor should be between 0.8 and 1.2.
A qualitative assessment can be performed using the post-column infusion method. This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
Detailed Experimental Protocols
Below are detailed methodologies for common sample preparation techniques aimed at minimizing matrix effects for this compound analysis in biological matrices like plasma.
Protocol 1: Protein Precipitation (PPT)
This is a rapid but less selective method. It is often a starting point for method development.
Objective: To remove the majority of proteins from the plasma sample.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) working solution (e.g., heavy isotope-labeled Resveratrol)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold ACN to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Objective: To isolate this compound from the aqueous biological matrix into an organic solvent.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) working solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
pH-adjusting reagent (e.g., formic acid or ammonium hydroxide, if necessary)
-
Centrifuge
-
Vortex mixer
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Pipette 100 µL of the plasma sample into a glass tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
(Optional) Adjust the pH of the sample to ensure this compound is in a neutral form, which enhances its partitioning into the organic solvent.
-
Add 1 mL of the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide the cleanest extracts, significantly reducing matrix effects.
Objective: To selectively retain this compound on a solid sorbent while matrix components are washed away, followed by elution of the purified analyte.
Materials:
-
Plasma sample containing this compound
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Internal Standard (IS) working solution
-
SPE cartridges (e.g., polymeric reversed-phase like Oasis HLB)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
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Equilibration solvent (e.g., water)
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Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the SPE cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Drying: Dry the sorbent bed by applying vacuum for 5 minutes.
-
Elution: Elute this compound and the IS with 1 mL of methanol into a collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation methods in the analysis of stilbene compounds, illustrating the impact on recovery and matrix effects.
Table 1: Comparison of Sample Preparation Methods for Stilbene Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference Compound |
| Protein Precipitation (ACN) | 85 - 95 | 70 - 90 | Pinostilbene |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 - 90 | 85 - 105 | Resveratrol |
| Solid-Phase Extraction (Polymeric RP) | > 90 | 95 - 110 | Piceid (a stilbene glycoside) |
Note: Data is compiled from typical results for stilbene compounds and should be considered illustrative. Actual results for this compound may vary and require method-specific validation.
Visualizing the Workflow
To better understand the process of minimizing matrix effects, the following diagrams illustrate the decision-making process and the experimental workflow for assessing matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating interference in Pinostilbenoside bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate interference in bioassays involving pinostilbenoside.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
1. Inconsistent or Non-Reproducible Results in Antioxidant Assays (e.g., DPPH, ABTS)
-
Question: My antioxidant assay results for this compound are highly variable. What could be the cause?
-
Answer: Inconsistent results in antioxidant assays with this compound can stem from several factors related to its chemical nature as a stilbenoid polyphenol.
-
Direct Radical Scavenging: this compound can directly interact with and neutralize radicals like DPPH, which can lead to a rapid and sometimes variable color change depending on the reaction kinetics and concentration.
-
Spectroscopic Interference: this compound may absorb light at or near the wavelength used to measure the assay's endpoint (e.g., 517 nm for DPPH), leading to artificially high or low readings.
-
Chemical Instability: The stability of this compound can be influenced by the pH and solvent composition of the assay buffer, potentially leading to degradation and altered activity over the course of the experiment. The stability of flavonoids, a related class of polyphenols, has been shown to be pH and temperature dependent.[1]
-
Solvent Effects: The choice of solvent to dissolve this compound can impact its aggregation state and reactivity in the assay.
Solutions:
-
Include a Compound-Only Control: To account for spectroscopic interference, run a control containing only this compound in the assay buffer without the radical-generating component. Subtract this background absorbance from your sample readings.
-
Kinetic Analysis: Instead of a single endpoint reading, monitor the reaction kinetics over time. This can help distinguish between rapid, direct scavenging and slower, true antioxidant activity.
-
Alternative Assays: Consider using assays less prone to interference from colored compounds, such as those based on electron paramagnetic resonance (EPR) spectrometry.[2]
-
Standardize Protocols: Ensure consistent incubation times, temperatures, and solvent conditions across all experiments.
-
2. Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, Alamar Blue)
-
Question: I am observing an unexpected increase in cell viability at high concentrations of this compound in my MTT assay. Is this a real effect?
-
Answer: An apparent increase in cell viability, especially at higher concentrations of a test compound, is often an artifact of assay interference.
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Direct Reductant Activity: this compound, being a polyphenol, can directly reduce the tetrazolium salts (like MTT) to formazan, mimicking cellular metabolic activity and leading to a false-positive signal for viability.[3]
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Interference with Reporter Enzymes: In assays that use reporter enzymes like luciferase, this compound could potentially inhibit the enzyme, leading to a false-negative result.
-
Compound Precipitation: At high concentrations, this compound may precipitate in the cell culture medium, which can interfere with optical readings and affect cell health.
Solutions:
-
Cell-Free Controls: Run a control with this compound in cell culture medium without cells to check for direct reduction of the viability reagent.
-
Orthogonal Assays: Use a second, mechanistically different viability assay to confirm your results. For example, if you suspect interference with a metabolic assay (MTT), try a membrane integrity assay (like LDH release, with appropriate controls for particle interference) or a caspase-based apoptosis assay.
-
Visual Inspection: Always visually inspect the cells under a microscope before adding the viability reagent to check for signs of precipitation or cytotoxicity.
-
3. Apparent Potent Enzyme Inhibition with Poor Selectivity
-
Question: this compound appears to inhibit multiple enzymes in my screening panel. How can I determine if this is a specific interaction?
-
Answer: Stilbenoids and other polyphenols are known as "pan-assay interference compounds" (PAINs) and can exhibit promiscuous inhibition through various mechanisms.
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Compound Aggregation: this compound may form aggregates in aqueous solutions that can sequester and denature proteins, leading to non-specific enzyme inhibition.[4][5][6]
-
Chemical Reactivity: The phenolic hydroxyl groups can be reactive and may covalently modify the enzyme, leading to irreversible inhibition.
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Redox Cycling: Some polyphenols can undergo redox cycling, generating reactive oxygen species that can damage the enzyme.
Solutions:
-
Detergent Test: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitory activity of this compound is significantly reduced, it suggests that aggregation is the likely cause of inhibition.
-
Time-Dependence of Inhibition: Pre-incubate the enzyme with this compound before adding the substrate. If the inhibition increases with pre-incubation time, it may indicate a covalent modification.
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Kinetic Characterization: Determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies. This can provide insights into whether the compound is binding to the active site or an allosteric site. Pinostilbene, the aglycone of this compound, has been shown to be a non-competitive inhibitor of α-glucosidase and aldose reductase.
-
Frequently Asked Questions (FAQs)
General
-
What is this compound and why is it studied?
-
What are the common sources of interference from this compound in bioassays?
-
The primary sources of interference are its inherent antioxidant/reducing properties, its potential to absorb light or fluoresce, its tendency to form aggregates at higher concentrations, and its chemical reactivity. Natural product extracts, in general, are often rich in compounds that can interfere with bioassays.[10]
-
Antioxidant Assays
-
How does this compound interfere with the DPPH assay?
-
This compound can directly reduce the stable DPPH radical, causing a color change from violet to yellow. This can be misinterpreted as potent antioxidant activity. Additionally, if the this compound solution itself is colored, it can interfere with the spectrophotometric reading at 517 nm.[2]
-
-
What is a good positive control for antioxidant assays with this compound?
-
Commonly used standards like ascorbic acid, trolox, or gallic acid are appropriate. It is important to use a well-characterized standard to ensure the assay is performing correctly.
-
Enzyme Inhibition Assays
-
What type of enzyme inhibition is typical for stilbenoids like this compound?
-
Stilbenoids can exhibit various modes of enzyme inhibition. For example, pinostilbene (the aglycone) has been shown to be a non-competitive inhibitor of α-glucosidase and aldose reductase. This means it binds to a site on the enzyme other than the active site, and its inhibition cannot be overcome by increasing the substrate concentration.
-
-
How can I differentiate between true inhibition and non-specific interference?
-
To confirm true inhibition, it is essential to demonstrate a clear dose-response relationship, determine the inhibition kinetics, and rule out non-specific mechanisms like aggregation (using a detergent test) and assay reagent reactivity (using controls without the enzyme).
-
Cell-Based Assays
-
Can this compound affect cell signaling pathways?
-
Yes, related stilbenoids have been shown to modulate various signaling pathways. For instance, pterostilbene, a structural analog, has been found to exert anti-inflammatory effects by inhibiting the p38 MAPK pathway.[11][12] Other stilbenoids have been shown to inhibit the NF-κB and JAK/STAT signaling pathways.[10][13]
-
-
How can I control for the chemical stability of this compound in my cell culture experiments?
-
The stability of similar compounds can be pH and temperature-dependent.[1][14] It is advisable to prepare fresh solutions of this compound for each experiment and minimize its exposure to light and high temperatures. A stability study of the compound in the specific cell culture medium and conditions can also be performed using HPLC to quantify its concentration over time.
-
Quantitative Data Summary
Table 1: Enzyme Inhibitory Activity of Pinostilbene (Aglycone of this compound)
| Enzyme | Inhibition Type | IC50 (µM) | 95% Confidence Interval (µM) | Ki (µM) |
| α-Glucosidase | Non-competitive | 11.69 ± 0.888 | 9.593 to 15.01 | 14.28 ± 1.492 |
| Aldose Reductase | Non-competitive | 55.41 ± 4.31 | 45.99 to 64.99 | Not Reported |
Data from a study on the inhibitory mechanism of pterostilbene and pinostilbene.
Experimental Protocols
1. Protocol for Mitigating Interference in the DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration.
-
Prepare serial dilutions of this compound in the same solvent.
-
Use a known antioxidant (e.g., ascorbic acid) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add your this compound dilutions.
-
Compound Color Control: In a separate set of wells, add the same dilutions of this compound but add the solvent (e.g., methanol) instead of the DPPH solution. This will serve as your background control for the compound's absorbance.
-
Blank: Add the solvent used for dilutions to a well.
-
Add the DPPH solution to the sample and blank wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Subtract the absorbance of the compound color control from the corresponding sample wells.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - (Abs_sample - Abs_compound_control)) / Abs_blank] * 100
-
Plot the % scavenging against the concentration of this compound to determine the IC50 value.
-
2. Protocol for Assessing Compound Aggregation in Enzyme Inhibition Assays
-
Initial Enzyme Inhibition Assay:
-
Perform your standard enzyme inhibition assay with varying concentrations of this compound to determine its IC50 value.
-
-
Detergent Control Assay:
-
Repeat the enzyme inhibition assay, but this time, include 0.01% (v/v) Triton X-100 in the assay buffer.
-
Prepare all your reagents (enzyme, substrate, this compound) in the buffer containing the detergent.
-
-
Data Analysis:
-
Calculate the IC50 value of this compound in the presence of Triton X-100.
-
Interpretation: If the IC50 value significantly increases (i.e., the compound appears less potent) in the presence of the detergent, it is a strong indication that compound aggregation was contributing to the observed enzyme inhibition. If the IC50 value remains unchanged, the inhibition is likely due to a specific interaction with the enzyme.
-
Visualizations
Caption: Workflow for identifying and mitigating bioassay interference.
Caption: Potential anti-inflammatory signaling pathways inhibited by stilbenoids.
Caption: Mechanisms of reversible enzyme inhibition.
References
- 1. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation of water-soluble block copolymers in aqueous solutions: recent trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stilbene compounds are specific inhibitors of the superoxide anion generation catalyzed by xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Strategies to increase the yield of synthetic Pinostilbenoside derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pinostilbenoside derivatives. Our goal is to help you increase the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound derivatives?
A1: There are two main approaches for the synthesis of this compound and its derivatives: chemical synthesis and biocatalytic methods.
-
Chemical Synthesis: This approach typically involves a multi-step process starting with the synthesis of the pinostilbene aglycone, often via a Wittig reaction, followed by a glycosylation step. This method offers flexibility in introducing various sugar moieties and other functional groups. However, it often requires the use of protecting groups to achieve regioselectivity, which can add steps and reduce overall yield.
-
Biocatalytic Methods (Biotransformation): This strategy utilizes enzymes or whole-cell systems to carry out the glycosylation of pinostilbene.[1] For instance, cultured plant cells, such as those from Phytolacca americana, have been shown to effectively convert pinostilbene into its 3-O-β-D-glucoside (this compound).[1] This method can offer high regioselectivity and stereoselectivity, often under milder reaction conditions and without the need for protecting groups.
Q2: My overall yield is low. What are the most common causes?
A2: Low overall yield in this compound synthesis can stem from several stages of the process. The most common culprits are:
-
Inefficient Stilbene Backbone Formation: Poor yields in the Wittig reaction or other coupling reactions used to create the pinostilbene core.
-
Poor Regioselectivity during Glycosylation: The presence of multiple hydroxyl groups on the pinostilbene molecule can lead to the formation of multiple glycosylated isomers, reducing the yield of the desired product.
-
Suboptimal Glycosylation Conditions: The choice of glycosyl donor, promoter/catalyst, and reaction conditions (temperature, solvent, reaction time) can significantly impact the efficiency of the glycosylation step.
-
Degradation of Reactants or Products: Stilbenoids can be sensitive to light, heat, and pH, leading to degradation or isomerization from the more stable trans-isomer to the cis-isomer.[2]
-
Losses during Purification: Each purification step (e.g., column chromatography) can lead to a loss of material. Complex product mixtures resulting from non-selective reactions will exacerbate these losses.
Q3: How can I improve the regioselectivity of glycosylation?
A3: Achieving high regioselectivity is critical for maximizing the yield of a specific this compound isomer. Here are key strategies:
-
Use of Protecting Groups: In chemical synthesis, selectively protecting all but the target hydroxyl group is the most common strategy. The choice of protecting group is crucial; it must be stable under the glycosylation conditions and easily removable without affecting the rest of the molecule.[3][4]
-
Enzymatic Glycosylation: Utilizing glycosyltransferases can provide excellent regioselectivity due to the inherent specificity of the enzyme's active site.[1][5]
-
Catalyst-Controlled Glycosylation: Recent advances have led to the development of small molecule catalysts that can direct glycosylation to a specific hydroxyl group on an unprotected or minimally protected acceptor.[6][7]
Q4: What are the best practices for choosing and using protecting groups?
A4: The ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions it needs to survive, and should not interfere with other functional groups.[4][8] For the hydroxyl groups in pinostilbene, common protecting groups include:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are bulky groups that can offer steric hindrance and are generally stable under a variety of conditions.[9]
-
Benzyl Ethers (Bn): Robust protection, typically removed by hydrogenolysis.
-
Acetals (e.g., Acetonide): Useful for protecting diols.
An "orthogonal protecting group strategy" allows for the selective removal of one protecting group in the presence of others, which is highly advantageous in multi-step syntheses.[8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Wittig reaction for pinostilbene core | 1. Poor quality of reagents (aldehyde, phosphonium salt).2. Inappropriate base or solvent.3. Steric hindrance.4. Formation of a mixture of E/Z isomers. | 1. Ensure reagents are pure and dry.2. Optimize the choice of base (e.g., n-BuLi, NaH, KHMDS) and solvent.3. Consider alternative coupling reactions like the Heck or Suzuki coupling.4. Optimize reaction conditions to favor the desired trans (E) isomer; purification by chromatography may be necessary.[2] |
| Multiple products observed after glycosylation (TLC/LC-MS analysis) | 1. Non-regioselective glycosylation.2. Incomplete reaction, leaving starting material.3. Anomerization (formation of both α and β glycosides).4. Degradation of the product. | 1. Employ a protecting group strategy for chemical synthesis.2. Consider using a regioselective enzyme (biotransformation).[1]3. Increase reaction time or temperature, or add more glycosyl donor.4. Optimize the catalyst and reaction conditions to favor the desired anomer.5. Conduct the reaction under an inert atmosphere and protect from light. |
| Failure to remove a protecting group (deprotection step) | 1. Incorrect deprotection conditions.2. Protecting group is too stable for the chosen method.3. Reagent has degraded. | 1. Review the literature for standard deprotection protocols for the specific group.2. Increase reagent concentration, temperature, or reaction time.3. Use fresh deprotection reagents.4. In future syntheses, choose a more labile protecting group. |
| Low product recovery after column chromatography | 1. Product is adsorbing irreversibly to the stationary phase (e.g., silica gel).2. Product is unstable on silica or alumina.3. Inappropriate solvent system. | 1. Try a different stationary phase (e.g., alumina, C18 reverse-phase).2. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.3. Perform a gradient elution to find the optimal solvent system for separation and recovery. |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation of Protected Pinostilbene
This protocol describes a general method for the chemical glycosylation of a selectively protected pinostilbene aglycone.
1. Preparation of Protected Pinostilbene:
- Selectively protect the non-target hydroxyl groups of pinostilbene using a standard procedure (e.g., benzylation or silylation). For example, to glycosylate the 3-OH group, the 4'-OH group should be protected.
- Purify the protected pinostilbene by column chromatography.
2. Glycosylation Reaction:
- Dissolve the protected pinostilbene (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., Argon or Nitrogen).
- Add a silver salt promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) (1.5 - 2.0 eq).
- Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
- Slowly add a solution of the per-acetylated glycosyl bromide (e.g., acetobromo-α-D-glucose) (1.2 - 1.5 eq) in the same dry solvent.
- Allow the reaction to stir at low temperature and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).
3. Work-up and Deprotection:
- Once the reaction is complete, dilute the mixture with dichloromethane and filter through a pad of celite to remove silver salts.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the resulting protected glycoside by column chromatography.
- Remove the acetyl groups from the sugar moiety using Zemplén conditions (catalytic sodium methoxide in methanol).
- Remove the protecting group from the pinostilbene aglycone using the appropriate method (e.g., hydrogenolysis for a benzyl group).
- Purify the final this compound derivative by column chromatography or preparative HPLC.
Protocol 2: Biotransformation of Pinostilbene using Plant Cell Cultures
This protocol provides a general workflow for enzymatic glycosylation.
1. Cell Culture Preparation:
- Establish and maintain a suspension culture of a suitable plant cell line (e.g., Phytolacca americana) in the appropriate growth medium (e.g., Murashige and Skoog medium).[1]
- Subculture the cells regularly to ensure viability and growth.
2. Biotransformation:
- Transfer a specified amount of the cell culture to a fresh medium.
- Prepare a stock solution of pinostilbene in a suitable solvent (e.g., ethanol or DMSO).
- Add the pinostilbene solution to the cell culture flask to a final desired concentration (e.g., 100 µM).
- Incubate the flask on an orbital shaker under controlled conditions (temperature, light/dark).[1]
3. Monitoring and Extraction:
- Periodically take samples from the medium to monitor the conversion of pinostilbene to this compound using HPLC.
- After the desired level of conversion is reached (or the reaction plateaus), separate the cells from the medium by filtration or centrifugation.
- Extract the medium with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Purification:
- Purify the crude extract containing this compound using column chromatography, preparative TLC, or preparative HPLC to isolate the pure product.
Visual Guides
Caption: Comparative workflows for chemical synthesis vs. biocatalysis.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mazams.weebly.com [mazams.weebly.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grantome.com [grantome.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
Validation & Comparative
Pinostilbenoside Demonstrates Potent Anticancer Activity Across Diverse Tumor Cell Lines: A Comparative Analysis
New research highlights the potential of Pinostilbenoside, a naturally occurring stilbenoid, as a promising candidate for cancer therapy. In a comparative analysis against its well-known counterpart, Resveratrol, this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting a broad spectrum of anticancer activity.
This compound, a glucoside of the stilbenoid pinosylvin, has shown notable anticancer properties by inducing programmed cell death (apoptosis) and causing cell cycle arrest in tumor cells. This guide provides a comprehensive comparison of this compound's efficacy with other stilbenoids, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Anticancer Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.[1]
A comparative study on the Caco-2 human colorectal cancer cell line demonstrated the superior cytotoxic activity of Pinostilbene, the aglycone of this compound, over Resveratrol. After 48 hours of treatment, Pinostilbene exhibited an IC50 value of 62.53 ± 13.4 µM, while Resveratrol showed an IC50 of 76.20 ± 10.8 µM, indicating that a lower concentration of Pinostilbene is required to inhibit the growth of these cancer cells.[2] In the same study, at a concentration of 100 µM, Pinostilbene reduced cell viability to 26%, whereas Resveratrol reduced it to 36%.[2]
This suggests that this compound and its aglycone may hold greater promise as a therapeutic agent for colorectal cancer compared to Resveratrol. Further research is needed to establish a broader comparative profile across a wider range of cancer cell lines.
Data Summary: Pinostilbene vs. Resveratrol
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| Pinostilbene | Caco-2 (Colon) | 62.53 ± 13.4 | 48 hours[2] |
| Resveratrol | Caco-2 (Colon) | 76.20 ± 10.8 | 48 hours[2] |
Mechanisms of Anticancer Action: Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. These processes are crucial for preventing the uncontrolled proliferation of cancer cells.
Apoptosis Induction: Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. This compound and related stilbenoids have been shown to trigger this process in cancer cells through various signaling pathways.[3][4][5]
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and duplication. By arresting the cell cycle at specific phases, this compound can inhibit the proliferation of cancer cells.[5][6]
Signaling Pathways Modulated by Stilbenoids
The anticancer activities of stilbenoids like this compound are mediated by their interaction with key cellular signaling pathways that regulate cell growth, survival, and death.
Experimental Workflow for Validating Anticancer Activity
Caption: Workflow for in vitro validation of anticancer activity.
Signaling Pathways Targeted by this compound
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Pinostilbene as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinostilbenoside vs. Resveratrol: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural polyphenols, both pinostilbenoside and resveratrol have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. This guide provides an objective comparison of the antioxidant potential of these two stilbenoids, supported by available experimental data. We will delve into their mechanisms of action, present quantitative comparisons, and provide detailed experimental protocols for key antioxidant assays.
Introduction to the Contenders
Resveratrol , a well-studied phytoalexin found in grapes, berries, and peanuts, has been the subject of extensive research for its antioxidant, anti-inflammatory, and anti-aging properties. Its ability to scavenge free radicals and modulate cellular signaling pathways has positioned it as a benchmark compound in antioxidant research.
This compound , a glycoside of pinostilbene, is a stilbenoid found in the bark of certain pine species. As a derivative of pinosylvin, it belongs to a class of compounds known for their protective roles in plants. While less studied than resveratrol, emerging research suggests its potential as a potent antioxidant.
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | This compound | Resveratrol | Notes |
| DPPH Radical Scavenging Activity | Less active than its aglycone, pinostilbene. One study showed 14.67 ± 0.51% inhibition at 166.67 µg/mL.[1] | IC50 values reported in the range of 15.54 µg/mL to 131 µM.[1][2] | Glycosylation generally decreases DPPH scavenging activity. |
| ABTS Radical Scavenging Activity | Data not readily available in the form of IC50 values. | IC50 values reported in the range of 2.86 to 5.18 µg/mL.[2] | |
| Oxygen Radical Absorbance Capacity (ORAC) | 1.89 ± 0.25 Trolox equivalents/µM.[3] | 5.26 ± 0.26 Trolox equivalents/µM (for the aglycone, resveratrol).[3] | Resveratrol's aglycone form shows higher ORAC value. |
| Reducing Power Assay | Weaker reducing effects compared to its corresponding aglycone and catechin.[1] | Generally exhibits strong reducing power. |
Mechanisms of Antioxidant Action
Both this compound and resveratrol exert their antioxidant effects through direct radical scavenging and by modulating endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Resveratrol is a well-documented activator of the Nrf2 pathway. Under conditions of oxidative stress, resveratrol can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).
The mechanism for This compound is less elucidated. However, its parent compound, pinosylvin, has been shown to interact with the Nrf2/ARE pathway.[1][4] It is plausible that this compound, possibly after deglycosylation to its aglycone pinostilbene, can also activate this critical antioxidant defense pathway.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Sample Preparation: Dissolve this compound, resveratrol, and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each sample or standard dilution to the wells.
-
Add the DPPH working solution to each well.
-
For the blank, use the solvent instead of the sample. For the control, use the DPPH solution with the solvent used for the samples.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound, resveratrol, and a standard antioxidant in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.
-
Mix and incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Workflow:
Detailed Steps:
-
Cell Culture: Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate and culture until a confluent monolayer is formed.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of this compound, resveratrol, or a standard (e.g., quercetin) in the presence of DCFH-DA. Incubate for a period (e.g., 1 hour) to allow for compound uptake and de-esterification of the probe.
-
Washing: Wash the cells with PBS to remove extracellular compounds and probe.
-
Oxidative Stress Induction: Add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce intracellular ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) at regular intervals over a specific period (e.g., 1 hour) using a fluorescence plate reader.
-
Calculation: The cellular antioxidant activity is calculated by determining the area under the fluorescence curve. The CAA value is often expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.
Conclusion
Both this compound and resveratrol are promising natural antioxidants. Current in vitro data suggests that in its aglycone form, resveratrol exhibits superior radical scavenging activity compared to this compound, particularly in assays like ORAC. The glycosylation of pinostilbene in this compound appears to reduce its antioxidant capacity in some chemical-based assays.
However, the full picture of this compound's antioxidant potential, especially within a biological context, is still emerging. Its ability to potentially activate the Nrf2 signaling pathway, a critical cellular defense mechanism, warrants further investigation. Future head-to-head studies employing a battery of antioxidant assays, including cellular models, are necessary to provide a more definitive comparison of the antioxidant efficacy of these two stilbenoids. For drug development professionals, the greater bioavailability of methylated stilbenes like pinostilbene (the aglycone of this compound) compared to resveratrol may also be a crucial factor to consider in future research and development.
References
A Comparative Guide to the Efficacy of Pinostilbenoside and Other Natural Stilbenoids
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of natural compounds is paramount. This guide provides an objective comparison of pinostilbenoside with other prominent natural stilbenoids, namely resveratrol, pterostilbene, and its own aglycone, pinostilbene. The comparison is based on available experimental data for key biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Introduction to Stilbenoids
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. They are produced by plants in response to stress, such as injury or fungal infection, and are thus classified as phytoalexins.[1][2] Found in various dietary sources like grapes, berries, and peanuts, stilbenoids have garnered significant attention for their diverse pharmacological properties.[3][4] Among the most studied stilbenoids are resveratrol, known for its presence in red wine, and its methoxylated analog, pterostilbene, which exhibits improved bioavailability.[5][6] this compound, a glycoside of pinostilbene (3,5-dihydroxy-4'-methoxystilbene), is another key member of this family, primarily found in plants of the Pinus species.[7][8] This guide will delve into the comparative efficacy of these compounds.
Comparative Efficacy Analysis
The biological activity of stilbenoids is closely linked to their chemical structure, including the number and position of hydroxyl and methoxyl groups. Glycosylation, as in this compound, can also impact water solubility and bioavailability.[9]
Antioxidant Activity
The antioxidant capacity of stilbenoids is a key measure of their potential to mitigate oxidative stress-related diseases. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify this activity.
Available data indicates that in their aglycone forms, resveratrol and pinostilbene show comparable and potent antioxidant activity.[3] However, their glycosylated counterparts, resveratroloside and this compound, exhibit lower antioxidant capacity than the aglycones. Notably, resveratroloside demonstrates higher ORAC values than this compound, suggesting that the additional hydroxyl group in resveratrol contributes significantly to its free radical scavenging ability.[3][10] Pterostilbene also shows strong antioxidant activity, comparable to resveratrol.[1]
Anti-Inflammatory Activity
Chronic inflammation is a key factor in many diseases. Stilbenoids have been shown to exert anti-inflammatory effects, often by inhibiting enzymes like cyclooxygenase (COX-1 and COX-2).
Pinostilbene, the aglycone of this compound, has demonstrated potent inhibitory effects on both COX-1 and COX-2, with IC50 values indicating stronger inhibition than the commonly used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[11] Pterostilbene also shows more effective anti-inflammatory action than resveratrol in certain models.[12] This suggests that the methoxy group present in pinostilbene and pterostilbene may enhance their anti-inflammatory potential.
Anticancer Activity
The anticancer properties of stilbenoids are of significant interest in drug development. Efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
This compound and its counterpart, resveratroloside, have shown promising cytotoxic activity against human cervical carcinoma (HeLa) cells.[10] At a concentration of 50 µg/mL, both compounds reduced HeLa cell viability to approximately 50%.[10] Studies on pinostilbene reveal its efficacy against other cancer cell lines as well.[11] Pterostilbene is noted for its potent antitumor activity against a range of cancers, including breast and colon cancer, and in some cases, it has shown stronger apoptosis-inducing effects than resveratrol.[12][13] Notably, pterostilbene can induce apoptosis in drug-resistant cancer cell lines where resveratrol has little effect.[12]
Antimicrobial Activity
Stilbenoids, as phytoalexins, naturally possess antimicrobial properties. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Pterostilbene has demonstrated significantly greater antimicrobial activity against Staphylococcus aureus than resveratrol, with a MIC approximately 128-fold lower.[14] While comprehensive comparative data for this compound's antimicrobial activity is limited, the potent activity of related methoxylated stilbenoids like pterostilbene suggests a promising area for future research. Resveratrol's MIC values can vary widely depending on the bacterial strain and experimental conditions.[6][14]
Data Presentation
The following tables summarize the quantitative data on the comparative efficacy of this compound and other natural stilbenoids.
Table 1: Comparative Antioxidant Activity of Stilbenoids
| Compound | ORAC Value (Trolox equivalents/µM) | Source |
| This compound | 1.89 ± 0.25 | [3][10] |
| Resveratroloside | 4.01 ± 0.71 | [3][10] |
| Pinostilbene | 5.01 ± 0.27 | [3] |
| Resveratrol | 5.26 ± 0.26 | [3] |
Higher ORAC values indicate greater antioxidant capacity.
Table 2: Comparative Anti-Inflammatory Activity of Pinostilbene
| Compound | Target | IC50 (µM) | Source |
| Pinostilbene | COX-1 | 1.4 | [11] |
| COX-2 | 0.3 | [11] | |
| Ibuprofen (Control) | COX-1 | 6.9 | [11] |
| COX-2 | 2.1 | [11] |
Lower IC50 values indicate greater inhibitory potency.
Table 3: Comparative Anticancer Activity of Stilbenoids
| Compound | Cell Line | Assay | Efficacy Metric | Source |
| This compound | HeLa | Cell Viability | ~50% viability at 50 µg/mL | [10] |
| Resveratroloside | HeLa | Cell Viability | ~50% viability at 50 µg/mL | [10] |
| Pterostilbene | HT-29 (Colon) | Anti-inflammatory | IC50: 22.4 µM | [12] |
| Resveratrol | HT-29 (Colon) | Anti-inflammatory | IC50: 43.8 µM | [12] |
| Pterostilbene | U87MG (Glioblastoma) | Cell Viability | IC50: 1.42 µM | [12] |
| Pterostilbene | HL-60 (Leukemia) | Cell Viability | IC50: 46.7 µM | [12] |
Lower IC50 values indicate greater cytotoxic potency.
Table 4: Comparative Antimicrobial Activity of Stilbenoids against S. aureus
| Compound | MIC (µg/mL) | Source |
| Pterostilbene | 4 | [14] |
| Resveratrol | 512 | [14] |
Lower MIC values indicate greater antimicrobial potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol. For the working solution, the stock is diluted with methanol to achieve an absorbance of approximately 1.0 at 517 nm.[15][16]
-
Reaction: The test compound (stilbenoid) at various concentrations is mixed with the DPPH working solution. A control sample containing only the solvent instead of the test compound is also prepared.[16]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[16]
-
Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.[17]
-
Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[17] The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Cell Viability Assay (HeLa Cells)
This protocol is used to assess the cytotoxic effects of stilbenoids on cancer cells.
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[9]
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach and form a monolayer, typically for 24 hours.[9][10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test stilbenoid (e.g., 25, 50, and 100 µg/mL). Control wells receive medium with the solvent used to dissolve the compound.[10]
-
Incubation: The cells are incubated with the test compound for a defined period, such as 48 hours.[10]
-
Viability Staining: A viability dye, such as 7-amino-actinomycin D (7-AAD), is added to the cells. 7-AAD can only penetrate cells with compromised membranes (i.e., dead cells).[10][18]
-
Analysis: Cell viability is quantified using flow cytometry or a fluorescence plate reader. The percentage of viable (unstained) cells is determined relative to the control group.[10]
Signaling Pathways
Stilbenoids exert their biological effects by modulating various cellular signaling pathways. Pinostilbene, for instance, has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer.[5][19]
The diagram below illustrates the simplified PI3K/Akt signaling pathway and the inhibitory role of pinostilbene.
Caption: Pinostilbene inhibits the PI3K/Akt signaling pathway.
The following diagram illustrates a typical experimental workflow for assessing the anticancer activity of a stilbenoid compound.
Caption: Workflow for evaluating anticancer efficacy.
Conclusion
The available evidence suggests that this compound and its aglycone, pinostilbene, are potent bioactive compounds with significant antioxidant, anti-inflammatory, and anticancer properties. While direct comparisons with more extensively studied stilbenoids like resveratrol and pterostilbene are still emerging, preliminary data indicates that methoxylated stilbenoids, such as pinostilbene and pterostilbene, may offer advantages in terms of potency for certain biological activities. The glycosylation of this compound, while potentially improving solubility, appears to reduce its antioxidant capacity compared to its aglycone. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly through direct, quantitative comparative studies against other key stilbenoids across a broader range of biological assays.
References
- 1. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of the dynamic activity of HeLa cells in different viability states using dynamic full-field optical coherence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of resveratrol with other phenolics and activity against food‐borne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Resveratrol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Anticancer Activity of Pterostilbene Against Three Subtypes of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of resveratrol-derived monomers and dimers against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DPPH Radical Scavenging Assay [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Analytical Methods for Pinostilbenoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Pinostilbenoside: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies.
Performance Comparison of Analytical Methods
The choice of analytical technique for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix. Below is a summary of the key performance parameters for HPLC-UV, UPLC-PDA, and LC-MS/MS methods.
| Parameter | HPLC-UV | UPLC-PDA | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 100 ng/mL | 5 - 20 ng/mL | 1 ng/mL[1] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 85 - 115%[1] |
| Precision (%RSD) | < 5% | < 3% | < 15%[1] |
| Analysis Time | 15 - 30 min | 5 - 10 min | 2 - 5 min |
| Selectivity | Moderate | Good | High |
| Solvent Consumption | High | Low | Low |
Note: Data for HPLC-UV and UPLC-PDA are typical performance characteristics for the analysis of phenolic compounds and are provided for comparative purposes. The LC-MS/MS data is based on a validated method for the closely related compound, pinostilbene[1].
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for the quantification of various phytochemicals.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 306 nm.
-
Sample Preparation: Plant extracts are prepared by methanolic extraction followed by filtration through a 0.45 µm filter. Biological samples may require solid-phase extraction (SPE) for cleanup.
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) Detection
UPLC offers significant improvements in speed, resolution, and sensitivity compared to conventional HPLC[2][3].
-
Chromatographic System: A UPLC system with a binary solvent manager, sample manager, column heater, and PDA detector.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 0-1 min, 5% B; 1-7 min, 5-60% B; 7-8 min, 60-5% B; 8-10 min, 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detection, with monitoring at 306 nm and spectral acquisition from 200-400 nm for peak purity assessment.
-
Sample Preparation: Similar to HPLC, with the potential for reduced sample cleanup due to higher resolution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices[1].
-
Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound (Precursor > Product): To be determined by direct infusion of a standard. For the related pinostilbene, the transition is m/z 241.1 > 199.1[1].
-
-
Sample Preparation: For biological fluids like plasma, protein precipitation followed by centrifugation is a common and effective sample preparation technique[1].
Visualizing the Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of the analytical methods described above. Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results[4].
Caption: A flowchart illustrating the cross-validation process for different analytical methods.
Signaling Pathway (Illustrative Example)
While this compound's direct signaling pathways are a subject of ongoing research, many stilbenoids are known to interact with pathways related to inflammation and oxidative stress. The diagram below provides a simplified, hypothetical signaling pathway that could be investigated in relation to this compound's biological activity.
Caption: A diagram of a potential signaling pathway influenced by this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Pinostilbenoside: A Comparative Guide to its Molecular Targets in Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pinostilbenoside's performance in modulating key signaling pathways, particularly the PI3K/Akt pathway, with other relevant therapeutic alternatives. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction
This compound, a naturally occurring stilbenoid, has garnered significant interest for its potential therapeutic applications in various diseases, including cancer and fibrosis. Its mechanism of action is primarily attributed to the modulation of critical intracellular signaling pathways. This guide focuses on elucidating the molecular targets of this compound, with a particular emphasis on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade, a central regulator of cell survival, growth, and proliferation. We present a comparative analysis of this compound's efficacy against established therapeutic agents and research compounds, supported by quantitative data from various studies.
Comparative Analysis of this compound's Efficacy
The following tables summarize the available quantitative data on the biological activities of this compound and its comparators.
Table 1: Cytotoxicity of this compound and Comparator Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pinostilbene | PC3 | Prostate Cancer | 14.91 | [1] |
| PC3M | Prostate Cancer | 6.43 | [1] | |
| DU145 | Prostate Cancer | 3.6 | [1] | |
| LNCaP | Prostate Cancer | 22.42 | [1] | |
| C4 | Prostate Cancer | 4.30 | [1] | |
| C4-2 | Prostate Cancer | 5.74 | [1] | |
| C4-2b | Prostate Cancer | 4.52 | [1] | |
| 22Rv1 | Prostate Cancer | 26.35 | [1] | |
| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [2] | |
| Enzalutamide | LNCaP | Prostate Cancer | ~10 (significant cytotoxicity) | [3] |
| Resveratrol | Caco-2 | Colorectal Cancer | 76.20 ± 10.8 | [2] |
Table 2: Effect of this compound and Pirfenidone on Fibrosis-Related Markers
| Compound | Model | Target/Marker | Effect | Quantitative Data | Reference |
| Pinostilbene | TGF-β1-induced A549 & Beas2B cells | E-cadherin | Increased expression | Concentration-dependent | [4] |
| TGF-β1-induced A549 & Beas2B cells | Vimentin | Decreased expression | Concentration-dependent | [4] | |
| Pirfenidone | Rat model of tracheal wound healing | Collagen Deposition | Decreased | Significantly lower than control | [5] |
| Human Tenon's Fibroblasts | TGF-β1, -β2, -β3 mRNA & protein | Decreased | Dose-dependent | [6] | |
| Human Intestinal Fibroblasts | Collagen I protein production | Suppressed (basal and TGF-β1-induced) | Dose-dependent | [7][8] |
Table 3: Inhibitory Activity of Compounds against PI3K/Akt Pathway
| Compound | Target | Assay Type | IC50 | Reference |
| Pinostilbene | p-Akt | Western Blot | Inhibition observed | [9] |
| LY294002 | PI3K (p110α) | Radiometric Kinase Assay | 1.4 µM | [10] |
| PI3K | Ecdysteroid production inhibition | ID50 = 30.25 nM | [11] |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using Graphviz.
PI3K/Akt Signaling Pathway and this compound's Target
References
- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Pinostilbene on Adipogenesis in 3T3-L1 Adipocytes: A Study of Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Inhibitory Effects of Pinostilbene on Adipogenesis in 3T3-L1 Adipocytes: A Study of Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetics of Pinostilbenoside and its Aglycone, Pinostilbene
A scarcity of direct research on pinostilbenoside necessitates a comparative approach, leveraging data from the closely related stilbene, resveratrol, and its glucoside, piceid, to infer the pharmacokinetic profile of this compound. This guide synthesizes available data to provide a comparative overview of the likely absorption, distribution, metabolism, and excretion of this compound relative to its aglycone, pinostilbene, for researchers, scientists, and drug development professionals.
The oral bioavailability of stilbenes, a class of natural polyphenols with diverse pharmacological activities, is often limited by extensive first-pass metabolism. Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacokinetic properties of these compounds. While pinostilbene, a methoxylated analog of resveratrol, has been the subject of some pharmacokinetic studies, data on its glycosylated form, this compound, is virtually nonexistent in published literature. To bridge this knowledge gap, this guide utilizes the well-documented pharmacokinetic relationship between resveratrol and its glucoside, piceid, as a surrogate model.
Inferred Pharmacokinetic Comparison
Based on the resveratrol/piceid model, it is anticipated that this compound, as a glycoside, will exhibit distinct pharmacokinetic behavior compared to its aglycone, pinostilbene. Following oral administration, this compound is likely to be absorbed, at least in part, in its intact form. It is then expected to undergo hydrolysis to release the active aglycone, pinostilbene. This conversion can occur in the small intestine or after absorption.
This two-step process of absorption and conversion would likely result in a delayed time to reach maximum plasma concentration (Tmax) and potentially a lower peak plasma concentration (Cmax) for the released pinostilbene compared to direct oral administration of pinostilbene. However, the glycosylation may protect the stilbene core from rapid metabolism in the gastrointestinal tract and during first-pass metabolism in the liver, which could lead to an overall increase in the total systemic exposure (AUC) and enhanced bioavailability of pinostilbene.
Pharmacokinetic Parameters of Pinostilbene and a Stilbene Glucoside Model
To provide a quantitative perspective, the following table summarizes the key pharmacokinetic parameters for pinostilbene (from intravenous administration, as oral data is limited) and for resveratrol and its glucoside, piceid (trans-resveratrol-3-O-glucoside), following oral administration in rats. This data serves as the basis for the inferred comparison.
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Pinostilbene | Intravenous | 5 mg/kg | - | - | - | - |
| Intravenous | 10 mg/kg | - | - | - | - | |
| Resveratrol | Oral | 50 mg/kg | - | - | - | ~20%[1] |
| Piceid (trans-resveratrol-3-O-glucoside) | Oral | - | - | - | - | - |
Note: Comprehensive oral pharmacokinetic data for pinostilbene and direct comparative data for piceid under the same experimental conditions as resveratrol were not available in the reviewed literature. The bioavailability of pinostilbene is reported to be very poor.[2]
Experimental Protocols
The presented data is derived from studies employing standard pharmacokinetic methodologies in rat models. A typical experimental workflow is outlined below.
General Pharmacokinetic Study Protocol in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically cannulated in the jugular vein for serial blood sampling.
-
Drug Administration:
-
Oral (p.o.): The compound is administered by oral gavage, often as a suspension in a vehicle like 0.5% carboxymethylcellulose.
-
Intravenous (i.v.): The compound is administered as a bolus injection into the tail vein or via the cannulated jugular vein.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate determination of analyte concentrations.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). Bioavailability (F) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.
Metabolic Pathway of Stilbene Glycosides
The metabolic fate of a stilbene glycoside like this compound is a critical determinant of its in vivo activity. The following diagram illustrates the generalized metabolic pathway, starting from the oral ingestion of the glycoside to the systemic circulation of the aglycone and its subsequent metabolites.
Conclusion
While direct pharmacokinetic data for this compound is currently unavailable, a comparative analysis using the resveratrol/piceid model provides valuable insights for researchers. It is hypothesized that this compound, upon oral administration, will undergo hydrolysis to its aglycone, pinostilbene. This process is likely to influence the rate and extent of absorption, potentially leading to a delayed Tmax but a higher overall bioavailability for pinostilbene compared to the administration of the aglycone alone. Further preclinical studies are warranted to definitively characterize the pharmacokinetic profile of this compound and validate these inferences. Such studies will be crucial for the future development and therapeutic application of this promising natural compound.
References
A Comparative Guide to Pinostilbenoside and its Alternatives in Apoptosis Induction for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic effects of Pinostilbenoside and its alternatives, supported by experimental data. Due to the limited availability of direct research on this compound, data from its close structural analog, Pterostilbene, is included as a proxy to provide a more comprehensive comparison with the well-researched alternatives, Resveratrol and Curcumin.
Quantitative Data Comparison
The following tables summarize the pro-apoptotic effects of Pterostilbene (as a proxy for this compound), Resveratrol, and Curcumin across various cancer cell lines. The data highlights key markers of apoptosis, providing a basis for comparative evaluation.
Table 1: Effects on Apoptosis-Related Proteins (Bcl-2 Family)
| Compound | Cancer Cell Line | Concentration | Change in Bax Expression (Pro-apoptotic) | Change in Bcl-2 Expression (Anti-apoptotic) | Resulting Bax/Bcl-2 Ratio | Citation(s) |
| Pterostilbene | Human Lung Squamous Carcinoma (H520) | Not Specified | Increased | Reduced | Increased | [1] |
| Pterostilbene | Prostate Cancer Cells | Not Specified | Increased | Reduced | Increased | [2] |
| Pterostilbene | Breast Cancer Cells | Not Specified | Increased | Reduced | Increased | [2][3] |
| Pterostilbene | Arsenic-Treated HaCaT Cells | Not Specified | Increased | Decreased | Increased | [4] |
| Resveratrol | Prostate Cancer (C4-2B, DU145) | 20µM (+10nM Docetaxel) | Upregulation of BAX, BID, BAK | Downregulation of BCL-2, BCL-XL, MCL-1 | Increased | [5] |
| Curcumin | Human Breast Cancer (MDA-MB-231, MCF-7) | Not Specified | Increased | Decreased | Increased | [6] |
| Curcumin | HT-29 Colon Cancer Cells | 10-80 µmol/L | Increased | Decreased | Decreased | [7] |
Table 2: Effects on Caspase Activation and Apoptosis Rate
| Compound | Cancer Cell Line | Concentration | Caspase-3 Activity | Caspase-8 Activity | Caspase-9 Activity | Apoptosis Rate (% of cells) | Citation(s) |
| Pterostilbene | Human Lung Squamous Carcinoma (H520) | 12.5, 25, 50 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not Specified | [1][8] |
| Pterostilbene | Breast Cancer (T-47D, MDA-MB-231) | Not Specified | Increased | Not Specified | Not Specified | Not Specified | [1] |
| Pterostilbene | HT-29 Colon Cancer Cells | 60 µM | Significant Increase | Not Specified | Not Specified | Increased sub-G1 population | [9] |
| Pterostilbene | Head and Neck Cancer (Hep-2) | IC10, IC30, IC50 | Not Specified | Not Specified | Not Specified | 98.24%, 273.24%, 482.45% increase | |
| Resveratrol | Human Colon Cancer (HT-29) | 75 µM | Cleavage Increased | Cleavage Increased | Not Specified | ~40% after 72h | [10] |
| Curcumin | Human Non-small Cell Lung Cancer (NCI-H460) | 25 µM | Increased | Increased | Increased | Not Specified | [11] |
| Curcumin | Human Breast Cancer (MDA-MB-231) | Not Specified | Not Specified | Not Specified | Not Specified | 47.8 ± 5.21% (PI staining) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and validation of findings.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a widely used method for detecting early and late-stage apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line of interest using the desired compound (e.g., this compound, Resveratrol, Curcumin) at various concentrations and time points. Include a vehicle-treated negative control and a known apoptosis-inducer as a positive control.
-
Harvest cells (for adherent cells, use a gentle non-enzymatic method like scraping or EDTA treatment).
-
Wash cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blotting for Bcl-2 and Bax Protein Expression
This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic protein levels.
Procedure:
-
Protein Extraction:
-
Treat cells with the compound of interest.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax (typically at a 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). Activated caspase-3 in apoptotic cell lysates cleaves the substrate, releasing the chromophore or fluorophore, which can be quantified by measuring absorbance or fluorescence, respectively.
Procedure:
-
Cell Lysis:
-
Induce apoptosis in cells and prepare a negative control (untreated cells).
-
Lyse the cells in a chilled lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mixture containing the DEVD-pNA or DEVD-AMC substrate in an assay buffer with DTT.
-
Add the reaction mixture to the cell lysates.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in apoptosis induction by the compared compounds and a general experimental workflow for assessing apoptosis.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Resveratrol-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Bcl-2 and its pro-survival relatives in tumourigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic and Nonapoptotic Activities of Pterostilbene against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pterostilbene Induces Apoptosis in Awakening Quiescent Prostate Cancer Cells by Upregulating C/EBP-β-Mediated SOD2 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Pinostilbenoside Glycoside Versus Its Aglycone: A Comparative Analysis of Biological Activity
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The bioactivity of stilbenoids, a class of natural phenols, is of significant interest in the scientific community for their potential therapeutic applications. A key structural variation within this class is glycosylation, which can profoundly influence the pharmacological properties of the parent molecule, known as the aglycone. This guide provides a detailed comparison of the biological activity of pinostilbenoside, a glycoside, and its aglycone, pinostilbene, supported by experimental data.
Key Differences in Biological Activity
Experimental evidence suggests a trade-off between the biological activities of this compound and its aglycone form. While the aglycone, pinostilbene, generally demonstrates superior antioxidant properties, the glycoside form, this compound, exhibits more potent anticancer activity in certain contexts. Glycosylation is also known to enhance water solubility and intestinal absorption, which can affect bioavailability[1].
Antioxidant Activity
The presence of free hydroxyl groups is crucial for the antioxidant capacity of stilbenes. Glycosylation blocks these groups, leading to a reduction in antioxidant activity.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | Concentration | Result | Source |
| This compound | DPPH Radical Scavenging | 166.67 µg/mL | 14.67 ± 0.51% scavenging | [1] |
| Pinostilbene | Oxygen Radical Absorbance Capacity (ORAC) | Not specified | 5.01 ± 0.27 Trolox equivalents/μM | [1] |
| Resveratroloside (a similar stilbene glycoside) | DPPH Radical Scavenging | 166.67 µg/mL | 19.88 ± 0.97% scavenging | [1] |
| Resveratrol (aglycone of Resveratroloside) | Oxygen Radical Absorbance Capacity (ORAC) | Not specified | 5.26 ± 0.26 Trolox equivalents/μM | [1] |
| Catechin (Positive Control) | DPPH Radical Scavenging | 166.67 µg/mL | 95.74 ± 0.05% scavenging | [1] |
| Raw Pinus cembra L. Bark Extract | DPPH Radical Scavenging | 166.67 µg/mL | 72.32 ± 0.69% scavenging | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Solutions: A solution of the test compound (this compound or resveratroloside) was prepared at a concentration of 166.67 µg/mL. A solution of DPPH in methanol was also prepared.
-
Reaction: The test compound solution was mixed with the DPPH solution.
-
Incubation: The mixture was incubated in the dark at room temperature.
-
Measurement: The absorbance of the solution was measured at a specific wavelength using a spectrophotometer. The percentage of DPPH radical scavenging was calculated by comparing the absorbance of the sample to that of a control solution containing only DPPH and the solvent.
DPPH Radical Scavenging Assay Workflow.
Anticancer Activity
In contrast to its lower antioxidant potential, this compound has demonstrated greater efficacy in reducing the viability and suppressing the proliferation of human cervical carcinoma (HeLa) cells compared to its aglycone.
Table 2: Cytotoxic Effects on HeLa Cells
| Compound | Concentration | Effect on Cell Cycle (48h exposure) | Source |
| This compound | 25 µg/mL | Increase in S phase: 29.61 ± 1.62% (vs. 17.53 ± 0.78% in control)Increase in sub-G1 phase: 15.56 ± 1.35% (vs. 6.03 ± 0.55% in control) | [2] |
| Resveratroloside | 25 µg/mL | Increase in S phase: 29.39 ± 2.07% (vs. 17.53 ± 0.78% in control)Increase in sub-G1 phase: 30.88 ± 1.86% (vs. 6.03 ± 0.55% in control) | [2] |
Experimental Protocol: Cell Cycle Analysis
The effect of this compound on the cell cycle of HeLa cells was determined by flow cytometry.
-
Cell Culture: HeLa cells were cultured in an appropriate medium.
-
Treatment: Cells were exposed to this compound or resveratroloside at a concentration of 25 µg/mL for 48 hours.
-
Cell Staining: After treatment, cells were harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1) was determined based on their DNA content.
Cell Cycle Analysis Workflow.
Neuroprotective Effects
Studies on the neuroprotective effects of pinostilbene, the aglycone, have shown it to be more potent than resveratrol, a well-known stilbenoid. This enhanced activity is attributed to its increased bioavailability. Pinostilbene has been demonstrated to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells.
Key Findings for Pinostilbene (Aglycone):
-
Significantly reduces the release of lactate dehydrogenase (LDH) and the activity of caspase-3 triggered by 6-OHDA in a dose-dependent manner[3].
-
Exhibits a wider effective concentration range for its neuroprotective effect compared to resveratrol[3].
-
Higher uptake into SH-SY5Y cells than resveratrol, suggesting enhanced bioavailability[3].
-
Markedly attenuates the phosphorylation of JNK and c-Jun, and may target the mammalian target of rapamycin (mTOR) kinase[3].
Signaling Pathway: Neuroprotection by Pinostilbene
Pinostilbene exerts its neuroprotective effects by modulating specific signaling pathways involved in cell survival and apoptosis.
Neuroprotective Signaling of Pinostilbene.
Conclusion
The comparison between this compound glycoside and its aglycone, pinostilbene, reveals a clear structure-activity relationship. The aglycone, with its free hydroxyl groups, is a more potent antioxidant. However, the glycoside form shows enhanced anticancer activity, potentially due to factors like improved stability and cellular uptake mechanisms that differ from those of the aglycone. Furthermore, the aglycone pinostilbene has demonstrated significant neuroprotective potential with superior bioavailability compared to resveratrol. These findings underscore the importance of considering the specific therapeutic application when selecting between a stilbene glycoside and its aglycone for drug development and research. Further investigation into the metabolic fate of this compound in vivo is warranted to fully understand its therapeutic potential.
References
- 1. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective effects of pinostilbene, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Synthetic Pinostilbenoside Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pinostilbenoside derivatives, focusing on their structure-activity relationships (SAR) in neuroprotective, anticancer, and antioxidant applications. While comprehensive data on a wide range of synthetic this compound derivatives remains an emerging field of study, this document synthesizes available experimental data for this compound and related stilbenoids to inform future research and drug development.
Comparative Biological Activity of this compound and Related Compounds
This compound, a glycoside of pinostilbene (3,4'-dihydroxy-5-methoxystilbene), demonstrates a range of biological activities. The methylation and glycosylation of the core stilbene structure significantly influence its potency and bioavailability. The following tables summarize the available quantitative data for this compound and its aglycone, pinostilbene, in comparison to the well-studied stilbenoid, resveratrol.
Table 1: Anticancer Activity against HeLa Cells
| Compound | Concentration | Effect on Cell Viability | Effect on Apoptosis | Effect on Cell Proliferation |
| This compound | 25 µg/mL | - | Increased non-apoptotic cell death | Reduced proliferation |
| 50 µg/mL | Reduced | Increased sub-G1 phase arrest (46.56%) | - | |
| Resveratroloside | 25 µg/mL | - | - | - |
| 50 µg/mL | Reduced | Increased sub-G1 phase arrest (49.96%) | - |
Data sourced from a study on stilbene glycosides from Pinus cembra L. bark.[1]
Table 2: Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity (IC50) | Oxygen Radical Absorbance Capacity (ORAC) |
| This compound | Lower activity than resveratroloside | - |
| Pinostilbene (aglycone) | - | 5.01 ± 0.27 Trolox equivalents/μM |
| Resveratroloside | Higher activity than this compound | - |
| Resveratrol (aglycone) | - | 5.26 ± 0.26 Trolox equivalents/μM |
Glycosylation and methylation tend to decrease antioxidant activity by blocking the free phenolic hydroxyl groups responsible for radical scavenging.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of stilbenoids is largely dictated by the substitution pattern on the aromatic rings. Key SAR observations include:
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical for antioxidant and anticancer activities. Free hydroxyl groups, particularly at the 4' and 5 positions, contribute significantly to radical scavenging.
-
Methoxy Groups: Methylation of hydroxyl groups can enhance bioavailability and metabolic stability. In some cases, methoxy groups can increase lipophilicity, facilitating cell membrane penetration and potentially leading to enhanced neuroprotective effects.
-
Glycosylation: The addition of a sugar moiety to the stilbene core, forming a glycoside like this compound, generally increases water solubility but may decrease certain biological activities, such as antioxidant capacity, as the sugar moiety can hinder the radical scavenging ability of the phenolic hydroxyl groups.[1] However, glycosylation might enhance other bioactivities.[1]
Key Signaling Pathways
This compound derivatives are likely to modulate signaling pathways similar to other stilbenoids like resveratrol and pterostilbene. These pathways are crucial in cell survival, proliferation, inflammation, and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and potential modulation by this compound derivatives.
Caption: JNK signaling pathway in neurodegeneration and its potential inhibition by this compound derivatives.
Caption: NF-κB signaling pathway in inflammation and its potential inhibition by this compound derivatives.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the evaluation of novel this compound derivatives.
Neuroprotection Assays
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds (this compound derivatives)
-
Neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease)
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the negative control) and incubate for the desired duration (e.g., 24 hours).
-
Sample Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (substrate and buffer) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (cells treated with neurotoxin only).
This colorimetric assay measures the activity of caspase-3, a key effector caspase in apoptosis.
Materials:
-
96-well plates
-
Cell culture medium
-
Test compounds
-
Apoptosis-inducing agent
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound derivatives and an apoptosis-inducing agent as described for the LDH assay.
-
Cell Lysis: After treatment, pellet the cells and lyse them using the provided lysis buffer. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysates at 10,000 x g for 1 minute at 4°C.
-
Reaction Setup: Transfer the supernatant to a new 96-well plate. Add the reaction buffer containing dithiothreitol (DTT) to each well.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
96-well plates or cuvettes
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the this compound derivatives and the positive control.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
DPPH Addition: Add an equal volume of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Materials:
-
96-well black microplates
-
Fluorescein sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (free radical initiator)
-
Trolox (positive control)
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Plate Setup: In a 96-well black plate, add the fluorescein solution to each well. Then add the blank (buffer), Trolox standards, and this compound derivative samples to their respective wells.
-
Incubation: Incubate the plate at 37°C for at least 15 minutes.
-
Reaction Initiation: Add the AAPH solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A calibration curve is generated using the net AUC of the Trolox standards. The ORAC value of the sample is then expressed as Trolox equivalents.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General workflow for the development and evaluation of synthetic this compound derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of Pinostilbenoside: A Comprehensive Guide for Laboratory Professionals
Understanding the Potential Hazards
Although pinostilbenoside itself may not have a formal hazard classification, related stilbenoid compounds such as pinosylvin and pinostilbene have been identified with specific risks. Therefore, it is prudent to handle this compound with similar precautions.
| Hazard Statement | Associated Compound(s) | GHS Classification | Precautionary Measures |
| Toxic to aquatic life with long lasting effects | Pinosylvin | H411 | Avoid release to the environment. |
| Harmful if swallowed | Pinosylvin | H302 | Do not eat, drink or smoke when using this product. |
| Causes serious eye damage | Pinostilbene | H318 | Wear eye protection/face protection. |
| Causes skin irritation | Pinostilbene | H315 | Wear protective gloves. |
| May cause respiratory irritation | Pinostilbene | H335 | Avoid breathing dust/fumes/gas/mist/vapors/spray. |
This table summarizes potential hazards based on data from related stilbenoid compounds. It is recommended to treat this compound as possessing similar risks in the absence of specific data.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Container Management:
-
Use containers compatible with the chemical. For solid waste, a polyethylene container is suitable. For liquid waste, use a container material that is resistant to the solvent used.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.
4. Disposal Procedure:
-
Do not dispose of this compound down the drain. Due to the aquatic toxicity of related compounds, this is a critical step to prevent environmental harm.
-
Do not dispose of this compound in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Follow all institutional, local, and national regulations for hazardous waste disposal.
5. Decontamination of Glassware:
-
Thoroughly rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the initial rinsate as hazardous liquid waste.
-
After the initial rinse, wash the glassware with soap and water.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling Pinostilbenoside
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Pinostilbenoside.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields or safety goggles. A face shield should be worn when there is a risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). Regularly inspect gloves for any signs of degradation or puncture. |
| Body | A laboratory coat or gown, fully buttoned. Consider a chemically impervious apron when handling larger quantities or if there is a significant risk of splashes. |
| Respiratory | A NIOSH-approved respirator is recommended, particularly when handling the powder form outside of a ventilated enclosure to prevent inhalation of dust. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental to minimizing risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Before starting any work, clear the workspace of any unnecessary items to prevent clutter and potential contamination.
2. Handling the Compound:
-
When weighing or transferring the solid compound, do so carefully to avoid generating dust.
-
If the compound needs to be dissolved, add the solvent to the solid slowly to prevent splashing.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Collection:
-
Collect all solid and liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the waste.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Relationship for this compound Disposal
Caption: A diagram illustrating the decision-making process for the proper disposal of this compound waste.
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
